Physical and chemical properties of 8-Tert-butylchroman-4-one
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Author: BenchChem Technical Support Team. Date: February 2026
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An In-depth Technical Guide to 8-Tert-butylchroman-4-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 8-tert-butylchroman-4-one, a heterocyclic compound of interest in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-tert-butylchroman-4-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details the molecule's fundamental properties, including its molecular formula and weight. A detailed, field-proven protocol for its synthesis is presented, grounded in established methodologies for chromanone synthesis. Furthermore, a thorough analysis of its expected spectroscopic characteristics is provided, including predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The strategic incorporation of the tert-butyl group and its implications for drug design are discussed, alongside the potential applications of 8-tert-butylchroman-4-one in the development of novel therapeutics, drawing from the known biological activities of the broader chroman-4-one class of compounds.
Introduction: The Chroman-4-one Scaffold and the Significance of the Tert-butyl Moiety
The chroman-4-one core is a privileged heterocyclic scaffold found in a variety of naturally occurring compounds and synthetic molecules with diverse and significant biological activities.[1] This structural motif is a key component in flavonoids, a class of plant secondary metabolites known for their antioxidant, anti-inflammatory, and anticancer properties.[2] The versatility of the chroman-4-one skeleton makes it an attractive starting point for the design and synthesis of novel therapeutic agents.[3]
The introduction of a tert-butyl group onto a molecular scaffold can profoundly influence its physicochemical and pharmacological properties. The bulky nature of the tert-butyl group can provide a steric shield, protecting adjacent functional groups from metabolic degradation and thereby enhancing the molecule's in vivo stability.[4] Furthermore, its lipophilicity can improve membrane permeability, a critical factor in drug absorption and distribution. In drug design, the tert-butyl group is often strategically employed to probe binding pockets of target proteins and to modulate ligand-receptor interactions.[4] The placement of the tert-butyl group at the 8-position of the chroman-4-one ring is anticipated to influence the electronic and steric environment of the molecule, potentially leading to unique biological activities.
Physicochemical Properties of 8-Tert-butylchroman-4-one
The fundamental molecular properties of 8-tert-butylchroman-4-one are essential for its characterization and for predicting its behavior in chemical and biological systems.
Property
Value
Source
Molecular Formula
C₁₃H₁₆O₂
Inferred from isomeric structure
Molecular Weight
204.26 g/mol
[]
IUPAC Name
8-tert-butyl-2,3-dihydrochromen-4-one
CAS Number
Not available
Note: While a specific CAS number for 8-tert-butylchroman-4-one was not identified, the properties are identical to its constitutional isomer, 7-tert-butylchroman-4-one.[]
Synthesis of 8-Tert-butylchroman-4-one: A Proposed Methodology
The synthesis of 8-tert-butylchroman-4-one can be achieved through established methods for the preparation of substituted chroman-4-ones. A reliable approach involves the intramolecular cyclization of a suitably substituted phenoxypropanoic acid, which is in turn synthesized from the corresponding phenol.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 8-tert-butylchroman-4-one.
Experimental Protocol
Step 1: Synthesis of 3-(2-tert-butylphenoxy)propanoic acid
Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-tert-butylphenol (1 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents).
Michael Addition: To the resulting sodium 2-tert-butylphenoxide solution, add ethyl acrylate (1.2 equivalents) dropwise.
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol. Stir the mixture at room temperature overnight to effect saponification of the ester.
Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(2-tert-butylphenoxy)propanoic acid.
Reaction Setup: In a round-bottom flask, place the 3-(2-tert-butylphenoxy)propanoic acid (1 equivalent) and polyphosphoric acid (PPA) (10-15 equivalents by weight).
Cyclization: Heat the mixture with vigorous stirring at 80-100 °C for 1-2 hours. The reaction should be monitored by TLC.
Work-up: Carefully pour the hot reaction mixture onto crushed ice with stirring.
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 8-tert-butylchroman-4-one.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dihydropyranone ring, and the highly shielded protons of the tert-butyl group.
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~ 7.6
Doublet of doublets
1H
H-5
~ 7.0 - 7.2
Multiplet
2H
H-6, H-7
~ 4.5
Triplet
2H
H-2 (CH₂)
~ 2.8
Triplet
2H
H-3 (CH₂)
~ 1.4
Singlet
9H
-C(CH₃)₃
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), the methylene carbons of the heterocyclic ring, and the carbons of the tert-butyl group.
Predicted Chemical Shift (δ, ppm)
Assignment
~ 192
C-4 (C=O)
~ 160
C-8a
~ 145
C-8
~ 120 - 135
C-5, C-6, C-7
~ 118
C-4a
~ 67
C-2
~ 37
C-3
~ 35
-C (CH₃)₃
~ 31
-C(C H₃)₃
Infrared (IR) Spectroscopy
The IR spectrum of 8-tert-butylchroman-4-one will be characterized by strong absorption bands corresponding to the carbonyl group and various C-H and C-O bonds.
Wavenumber (cm⁻¹)
Intensity
Assignment
~ 2960-2870
Strong
C-H stretching (tert-butyl and methylene)
~ 1680
Strong
C=O stretching (ketone)
~ 1600, 1480
Medium
C=C stretching (aromatic)
~ 1250
Strong
C-O-C stretching (aryl ether)
~ 820
Strong
C-H bending (aromatic, out-of-plane)
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the tert-butyl group or components of the chromanone ring.
m/z
Interpretation
204
Molecular ion [M]⁺
189
[M - CH₃]⁺
147
[M - C₄H₉]⁺ (loss of tert-butyl group)
Applications in Drug Discovery and Medicinal Chemistry
The chroman-4-one scaffold is a valuable pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The incorporation of a tert-butyl group at the 8-position of this scaffold is a rational design strategy to potentially enhance these activities or to confer novel therapeutic properties.
The steric bulk of the 8-tert-butyl group can influence the conformation of the chroman-4-one ring system and its interaction with biological targets. This can lead to improved selectivity and potency. Furthermore, the lipophilic nature of the tert-butyl group may enhance the compound's ability to cross cellular membranes, which is a critical aspect of drug efficacy.
Given the known activities of related chromanones, 8-tert-butylchroman-4-one is a promising candidate for screening in various biological assays, particularly in the areas of:
Anticancer Research: Many chromanone derivatives exhibit cytotoxic effects against various cancer cell lines.[2]
Antimicrobial Drug Development: The chromanone core has been identified in compounds with antibacterial and antifungal properties.
Anti-inflammatory Agents: The structural similarity to flavonoids suggests potential anti-inflammatory activity.
Conclusion
8-Tert-butylchroman-4-one is a synthetically accessible derivative of the biologically important chroman-4-one scaffold. This technical guide has provided its fundamental physicochemical properties, a detailed and practical synthetic protocol, and a comprehensive analysis of its expected spectroscopic features. The strategic placement of the tert-butyl group suggests that this compound may possess enhanced stability and favorable pharmacokinetic properties, making it a molecule of significant interest for further investigation in the fields of medicinal chemistry and drug discovery. The information presented herein serves as a valuable resource for researchers and scientists working on the development of novel therapeutic agents based on the chroman-4-one framework.
References
Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563.
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
Synthesis, chemical properties, and crystal structure of 2,4,6,8-tetra(tert-butyl)-9-hydroxyphenoxazin-1-one. (2009). Russian Chemical Bulletin, 58(7), 1361-1370.
Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7104-7113.
FT-IR spectrum of tert-butyl... ResearchGate. Available at: [Link]
Metabolism of t-butyl groups in drugs. Hypha Discovery. Available at: [Link]
Tert-butyl 2,3-dihydroxypropanoate. PubChem. Available at: [Link]
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. Available at: [Link]
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). Molecules, 26(13), 3983.
The Chroman-4-one Scaffold: A Privileged Framework in Modern Medicinal Chemistry
Abstract The chroman-4-one core, a heterocyclic motif consisting of a benzene ring fused to a dihydropyranone ring, has emerged as a "privileged structure" in medicinal chemistry. Its prevalence in a wide array of natura...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The chroman-4-one core, a heterocyclic motif consisting of a benzene ring fused to a dihydropyranone ring, has emerged as a "privileged structure" in medicinal chemistry. Its prevalence in a wide array of natural products and its synthetic tractability have made it a fertile ground for the development of novel therapeutic agents. This technical guide provides an in-depth review of chroman-4-one derivatives, focusing on their synthesis, diverse biological activities, and the intricate structure-activity relationships that govern their therapeutic potential. We will delve into specific applications, from anticancer to neuroprotective agents, providing detailed experimental protocols and exploring the underlying mechanisms of action to equip researchers and drug development professionals with a comprehensive understanding of this versatile scaffold.
Introduction: The Significance of the Chroman-4-one Core
Chroman-4-ones, also known as dihydrochromones, represent a class of oxygen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery.[1] Their inherent structural features, including a hydrogen bond acceptor (the carbonyl group) and a hydrophobic aromatic ring, allow them to interact with a wide range of biological targets. This versatility is evident in the diverse pharmacological activities exhibited by their derivatives, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2]
The fundamental difference between chroman-4-ones and their close relatives, chromones, is the absence of a C2-C3 double bond in the former.[3] This seemingly minor structural alteration leads to significant differences in their chemical properties and biological activities, making the chroman-4-one scaffold a distinct and valuable entity for medicinal chemists.[3]
This guide will explore the synthetic strategies employed to access diverse chroman-4-one derivatives, followed by a detailed examination of their most promising therapeutic applications. We will place a strong emphasis on the causality behind experimental choices and the structure-activity relationships that guide the design of more potent and selective agents.
Synthetic Strategies for Accessing Chroman-4-one Derivatives
The ability to efficiently synthesize a diverse library of analogues is paramount in any drug discovery program. Several robust methods have been developed for the construction of the chroman-4-one core and its subsequent derivatization.
Base-Mediated Aldol Condensation
A prevalent and efficient method for the synthesis of 2-substituted chroman-4-ones is the base-mediated aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde.[4][5] Microwave irradiation has been shown to significantly accelerate this reaction, providing moderate to high yields in a short timeframe.[4][5]
To a 0.4 M solution of the desired 2'-hydroxyacetophenone in ethanol, add 1.1 equivalents of the corresponding aldehyde and 1.1 equivalents of diisopropylamine (DIPA).
Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.
After cooling, dilute the mixture with dichloromethane (CH₂Cl₂).
Wash the organic phase sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and brine.
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield the desired 2-alkyl-chroman-4-one.
The choice of base and reaction conditions is critical. While DIPA is effective, other bases can be employed depending on the substrate. The electron-withdrawing or -donating nature of the substituents on the 2'-hydroxyacetophenone can influence the reaction efficiency.
Caption: Workflow for the synthesis of 2-substituted chroman-4-ones.
Synthesis of 3-Benzylidene-4-chromanones
The 3-benzylidene-4-chromanone scaffold is another important class of derivatives with significant biological activities. These are typically synthesized through an acid- or base-catalyzed condensation reaction between a 4-chromanone and an aromatic aldehyde.[3]
Dissolve 7-methoxychroman-4-one and the desired benzaldehyde derivative in an appropriate alcohol.
Bubble gaseous hydrogen chloride (HCl) through the solution to catalyze the condensation.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, remove the solvent under reduced pressure.
The resulting crude product can be purified by recrystallization or column chromatography.
This reaction predominantly yields the (E)-isomer due to steric hindrance. The geometry can be confirmed by ¹H NMR spectroscopy, where the vinylic proton of the (E)-isomer is more deshielded.[3]
Cyclization of 3-Aryloxy/Arylthiopropionic Acids
An alternative route to the chroman-4-one core involves the intramolecular Friedel-Crafts acylation of 3-aryloxypropionic acids. This method is particularly useful for preparing chromanones with specific substitution patterns on the aromatic ring.[6]
React a phenol or thiophenol with acrylonitrile in the presence of a catalyst like benzyltrimethylammonium hydroxide (Triton-B) to form the corresponding 3-aryloxy/arylthiopropionitrile.
Hydrolyze the nitrile intermediate in a mixture of acetic acid and hydrochloric acid to obtain the 3-aryloxy/arylthiopropionic acid.
Heat the carboxylic acid with an excess of polyphosphoric acid (PPA) at 50–100 °C for 3–4 hours to effect cyclization.
Pour the reaction mixture onto ice-water and neutralize with sodium bicarbonate.
Collect the precipitated solid by filtration and recrystallize from ethanol to afford the pure chroman-4-one.
This multi-step synthesis allows for the construction of the chroman-4-one skeleton from simple starting materials.
Therapeutic Applications of Chroman-4-one Derivatives
The chroman-4-one scaffold has proven to be a versatile template for the development of agents targeting a wide range of diseases.
Anticancer Activity
Chroman-4-one derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.[2]
Sirtuin 2 (SIRT2), a class III histone deacetylase, is implicated in cell cycle regulation and has emerged as a promising target in oncology.[4] Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and inhibit tumor cell proliferation.[4] Several chroman-4-one derivatives have been identified as potent and selective SIRT2 inhibitors.[4][7]
The structure-activity relationship (SAR) for SIRT2 inhibition has been extensively studied. Key findings include:
Substituents at the 2-, 6-, and 8-positions are crucial for potent inhibition. [4]
Electron-withdrawing groups at the 6- and 8-positions enhance activity. For example, 6,8-dibromo-2-pentylchroman-4-one is a highly potent SIRT2 inhibitor with an IC₅₀ of 1.5 µM.[4]
The length and nature of the alkyl chain at the 2-position significantly influence potency. A pentyl group appears to be optimal, while branching or the introduction of bulky groups diminishes activity.[4]
Electron-rich chroman-4-ones generally exhibit lower potency. [4]
Table 1: SAR of 2,6,8-trisubstituted chroman-4-ones as SIRT2 inhibitors.
The antiproliferative effects of these SIRT2 inhibitors have been demonstrated in various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549).[7] The observed increase in α-tubulin acetylation in treated cells provides strong evidence that SIRT2 is the intracellular target.[7]
Caption: SIRT2 inhibition by chroman-4-one derivatives.
Beyond SIRT2 inhibition, other chroman-4-one derivatives, particularly 3-benzylidene derivatives, have been shown to induce apoptosis in cancer cells. For instance, certain 3-benzylidene derivatives of 6,7-methylenedioxy-4-chromanone displayed potent cytotoxicity against breast cancer cell lines (MCF-7, T47D, and MDA-MB-231).[3] Acridine orange/ethidium bromide staining confirmed that these compounds induce apoptosis in T47D cells.[3]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Chroman-4-one and homoisoflavonoid derivatives have shown promise in this area, exhibiting activity against a range of pathogenic bacteria and fungi.[2]
A study investigating 25 chroman-4-one and homoisoflavonoid derivatives against various microorganisms, including Staphylococcus epidermidis, Pseudomonas aeruginosa, Candida albicans, and Aspergillus flavus, identified several compounds with significant antimicrobial activity.[2]
Key SAR findings for antimicrobial activity include:
The addition of alkyl or aryl carbon chains at the hydroxyl group at position 7 generally reduces antimicrobial activity. [2]
The presence of methoxy substituents at the meta position of ring B in homoisoflavonoids enhances bioactivity. [2]
Molecular modeling studies suggest that these compounds may act through multiple mechanisms. For example, in Candida albicans, one derivative is predicted to inhibit cysteine synthase, while others may target HOG1 kinase and FBA1, proteins crucial for fungal virulence and survival.[2]
Table 2: Influence of C-7 substitution on the antifungal activity of chroman-4-ones against C. albicans.
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
In a 96-well microplate, perform serial two-fold dilutions of the compound in the appropriate growth medium.
Inoculate each well with a standardized suspension of the target microorganism.
Include positive (microorganism with medium) and negative (medium only) controls.
Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
The chroman-4-one scaffold continues to be a cornerstone of medicinal chemistry, offering a privileged framework for the design of novel therapeutic agents. The synthetic methodologies are well-established, allowing for the creation of diverse chemical libraries. The broad spectrum of biological activities, from potent and selective enzyme inhibition to broad-spectrum antimicrobial effects, underscores the therapeutic potential of this class of compounds.
Future research in this area should focus on several key aspects:
Optimization of Pharmacokinetic Properties: While many potent chroman-4-one derivatives have been identified, their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME) often require optimization for in vivo efficacy.
Elucidation of Novel Mechanisms of Action: Further investigation into the molecular targets and signaling pathways modulated by chroman-4-one derivatives will open up new therapeutic avenues.
Exploration of New Therapeutic Areas: While significant progress has been made in cancer and infectious diseases, the potential of chroman-4-ones in other areas, such as neurodegenerative and inflammatory diseases, warrants further exploration.
Clinical Translation: The progression of the most promising preclinical candidates into clinical trials will be the ultimate validation of the therapeutic utility of the chroman-4-one scaffold.
References
Fridén-Saxin, M., Seifert, T., Landergren, M. R., Lahtela-Kakkonen, M., & Luthman, K. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7104–7113. [Link]
de Andrade, J. P., da Silva, T. G., de Lira, M. C. S., de Oliveira, A. P., da Silva, A. C. A., de Faria, A. R., ... & de Oliveira, F. F. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(8), 3575. [Link]
Seifert, T., Fridén-Saxin, M., Engen, K., Kokkola, T., Wallén, E. A., Suuronen, T., ... & Luthman, K. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(22), 9476–9487. [Link]
Fridén-Saxin, M., Seifert, T., Landergren, M. R., Lahtela-Kakkonen, M., & Luthman, K. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 737–741. [Link]
Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563. [Link]
Fridén-Saxin, M. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. University of Gothenburg. [Link]
Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 32(1), 249–257. [Link]
Diana, E. J., & Kanchana, U. S. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(37), 7995-8008. [Link]
Application Notes and Protocols for the Base-Catalyzed Condensation Synthesis of Chroman-4-ones
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Chroman-4-one Scaffold Chroman-4-ones, heterocyclic compounds featuring a benzene ring fused to a 2,3-dihydro-γ-pyrano...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Chroman-4-one Scaffold
Chroman-4-ones, heterocyclic compounds featuring a benzene ring fused to a 2,3-dihydro-γ-pyranone system, are a cornerstone of medicinal chemistry and drug development.[1] These scaffolds are prevalent in a vast array of biologically active natural products and synthetic molecules. Their significance lies in their versatile biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1] Furthermore, chroman-4-ones serve as crucial intermediates in the synthesis of more complex bioactive molecules like flavonoids and homoisoflavonoids.[1] The development of efficient and robust synthetic methodologies for accessing substituted chroman-4-ones is therefore of paramount importance to the scientific community.
The Core Mechanism: A Two-Step Cascade
The base-catalyzed condensation reaction for the synthesis of 2-substituted chroman-4-ones from a 2'-hydroxyacetophenone and an aldehyde is a powerful and widely employed method. The reaction proceeds through a sequential two-step mechanism: a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition.[1]
Step 1: Base-Promoted Crossed Aldol Condensation
The reaction is initiated by the deprotonation of the α-carbon of the 2'-hydroxyacetophenone by a suitable base, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent protonation of the resulting alkoxide yields a β-hydroxyketone intermediate, also known as an aldol adduct. Under the reaction conditions, this intermediate readily undergoes dehydration to form an α,β-unsaturated ketone, a chalcone derivative.
Step 2: Intramolecular Oxa-Michael Addition
The second critical step is the intramolecular cyclization of the chalcone intermediate. The phenoxide ion, formed by the deprotonation of the hydroxyl group on the aromatic ring, acts as a nucleophile. It attacks the β-carbon of the α,β-unsaturated system in a conjugate addition fashion (oxa-Michael addition). This ring-closing step forms the chroman-4-one skeleton.
Caption: Mechanism of Base-Catalyzed Chroman-4-one Synthesis.
Key Experimental Parameters: A Guide to Optimization
The success of the base-catalyzed condensation for chroman-4-one synthesis hinges on the careful selection of several key experimental parameters.
Choice of Base: A Critical Decision
A variety of bases can be employed to catalyze this transformation, each with its own set of advantages and disadvantages. The choice of base can significantly impact reaction rates, yields, and the formation of byproducts.
Can promote side reactions, especially self-condensation of aldehydes.[3]
Expert Insight: For many applications, Diisopropylamine (DIPA) in ethanol under microwave irradiation offers a rapid and high-yielding route to a diverse range of chroman-4-ones.[1] However, for substrates that are sensitive to high temperatures, the milder conditions offered by potassium carbonate in DMF can be a more suitable choice.[2]
Solvent Selection
The choice of solvent is also crucial. Ethanol is a common and effective solvent, particularly for microwave-assisted reactions.[1] Toluene can also be used.[4] For room temperature reactions, Dimethylformamide (DMF) is often employed, especially in conjunction with potassium carbonate.[2]
Temperature and Reaction Time
The optimal temperature and reaction time are highly dependent on the chosen base, solvent, and the reactivity of the substrates. Microwave-assisted syntheses are typically completed within an hour at elevated temperatures (160-170 °C).[1] Reactions conducted at room temperature may require significantly longer periods, often up to 24 hours.[2]
Substrate Scope and Limitations
The base-catalyzed condensation method is applicable to a wide range of 2'-hydroxyacetophenones and aldehydes.
2'-Hydroxyacetophenones: The electronic nature of the substituents on the aromatic ring of the acetophenone can influence the reaction outcome. Electron-deficient 2'-hydroxyacetophenones, such as those with halogen substituents, generally provide higher yields of the desired chroman-4-one.[1] Conversely, electron-donating groups can lead to an increase in the formation of byproducts arising from the self-condensation of the aldehyde.[1]
Aldehydes: A diverse array of both aliphatic and aromatic aldehydes can be successfully employed in this reaction. The structure of the aldehyde will determine the nature of the substituent at the 2-position of the resulting chroman-4-one. The length and branching of alkyl chains, as well as the presence of aromatic rings, can be varied to generate a library of analogues.[5]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis using Diisopropylamine (DIPA)
This protocol is adapted from a procedure reported for the synthesis of substituted chroman-4-ones as SIRT2 inhibitors.[5]
Materials:
Appropriate 2'-hydroxyacetophenone (1.0 equiv)
Appropriate aldehyde (1.1 equiv)
Diisopropylamine (DIPA) (1.1 equiv)
Ethanol (EtOH)
Procedure:
To a microwave-safe reaction vessel, add the 2'-hydroxyacetophenone and ethanol to create a 0.4 M solution.
Add the aldehyde (1.1 equiv) and DIPA (1.1 equiv) to the solution.
Seal the vessel and heat the mixture using microwave irradiation at 160-170 °C for 1 hour.
After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).
Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to afford the desired chroman-4-one.
Caption: Workflow for Microwave-Assisted Chroman-4-one Synthesis.
Protocol 2: Room Temperature Synthesis using Potassium Carbonate (K₂CO₃)
This protocol is based on a general procedure for the synthesis of O-alkylated chroman-4-one derivatives.[2] While the original context is slightly different, the underlying base-catalyzed cyclization principle is analogous.
Materials:
7-Hydroxychroman-4-one precursor (or appropriate 2'-hydroxyacetophenone and α,β-unsaturated precursor)
Potassium Carbonate (K₂CO₃) (1.5 equiv)
Dimethylformamide (DMF)
Procedure:
In a round-bottom flask, combine the starting material (1.0 equiv) and potassium carbonate (1.5 equiv) in dimethylformamide.
Stir the reaction mixture at room temperature for 24 hours.
Upon completion, add water to the reaction mixture.
Extract the product with dichloromethane (3 x 15 mL) in a separatory funnel.
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the product by column chromatography.
Troubleshooting and Common Challenges
Issue
Probable Cause
Suggested Solution
Low Yield
- Incomplete reaction. - Suboptimal base or temperature. - Self-condensation of the aldehyde.
- Increase reaction time or temperature. - Screen different bases (e.g., switch from K₂CO₃ to DIPA with heating). - For electron-rich acetophenones, consider adding the aldehyde slowly to the reaction mixture.
Formation of Multiple Byproducts
- Self-condensation of the aldehyde is a common side reaction, especially with electron-donating groups on the acetophenone.[1]
- Use a less reactive base or lower the reaction temperature. - Employ a larger excess of the acetophenone to favor the desired cross-condensation.
Difficulty with Purification
- Byproducts may have similar polarity to the desired product.
- Optimize the mobile phase for column chromatography. - Consider recrystallization as an alternative or additional purification step.
No Reaction
- Inactive catalyst. - Steric hindrance from bulky substrates.
- Ensure the base is not old or deactivated. - For sterically demanding substrates, more forcing conditions (higher temperature, stronger base) may be necessary.
Conclusion
The base-catalyzed condensation of 2'-hydroxyacetophenones with aldehydes is a robust and versatile method for the synthesis of the medicinally important chroman-4-one scaffold. By understanding the underlying mechanism and carefully optimizing key experimental parameters such as the choice of base, solvent, and temperature, researchers can efficiently access a wide array of substituted chroman-4-ones. This guide provides a solid foundation of theoretical knowledge and practical protocols to aid in the successful implementation of this valuable synthetic transformation.
References
Ghanbarimasir, Z., & Emami, S. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Mini-Reviews in Medicinal Chemistry, 15(10), 823-846. Available from: [Link]
Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. Retrieved January 26, 2026, from [Link]
Saxin, M. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives: Somatostatin receptor agonists and Sirt2 inhibitors (Doctoral dissertation, University of Gothenburg). Available from: [Link]
da Silva, A. B., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(9), 3875. Available from: [Link]
Zablocki, J. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6512-6523. Available from: [Link]
Ewies, F. F., et al. (2014). Synthesis of chromones and their applications during the last ten years. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. Available from: [Link]
Li, Y., et al. (2020). Synthesis of Flavonols via Pyrrolidine Catalysis: Origins of the Selectivity for Flavonol versus Aurone. The Journal of Organic Chemistry, 85(20), 12975-12984. Available from: [Link]
Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125-137. Available from: [Link]
Osman, M. F. B. (2012). Solvent-free synthesis of chalcone by aldol condensation catalyzed by solid sodium hydroxide (NaOH) (Bachelor's thesis, Universiti Malaysia Pahang). Available from: [Link]
The 8-Tert-butylchroman-4-one Scaffold: A Privileged Substructure for CNS and Oncology Drug Discovery
Introduction: The Strategic Value of the Chroman-4-one Core and the Influence of 8-Position Substitution The chroman-4-one framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Chroman-4-one Core and the Influence of 8-Position Substitution
The chroman-4-one framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] This heterocyclic system is a key component in molecules demonstrating anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3] The therapeutic potential of chroman-4-one derivatives is profoundly influenced by the nature and placement of substituents on the bicyclic ring system.
Recent research has underscored the critical role of substitution at the C-8 position in modulating the pharmacological profile of chroman-4-ones. This guide focuses on the applications of 8-tert-butylchroman-4-one , a derivative that leverages the unique properties of the tert-butyl group to potentially enhance therapeutic efficacy, particularly in the realms of neurodegenerative diseases and oncology. The bulky and lipophilic tert-butyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties by influencing its binding to target proteins, metabolic stability, and ability to cross cellular membranes, including the blood-brain barrier.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed application notes and experimental protocols for the synthesis and evaluation of compounds derived from the 8-tert-butylchroman-4-one scaffold.
Rationale for the 8-Tert-butyl Group in Drug Design
The incorporation of a tert-butyl group at the 8-position of the chroman-4-one scaffold is a deliberate strategy to impart specific desirable characteristics to potential drug candidates:
Enhanced Lipophilicity: The tert-butyl group significantly increases the lipophilicity of the molecule, which can improve its ability to penetrate cell membranes and cross the blood-brain barrier. This is a crucial attribute for drugs targeting the central nervous system (CNS).
Steric Shielding: The bulky nature of the tert-butyl group can act as a steric shield, protecting adjacent functional groups from metabolic degradation. This can lead to an increased half-life and improved bioavailability of the drug.
Modulation of Target Binding: The size and shape of the tert-butyl group can influence the binding affinity and selectivity of the molecule for its biological target. It can occupy hydrophobic pockets in the active site of an enzyme or receptor, leading to enhanced potency.
Improved Metabolic Stability: The carbon-carbon bonds of the tert-butyl group are generally resistant to metabolic oxidation, which can prevent the formation of reactive metabolites and improve the overall safety profile of the compound.
Key Therapeutic Applications and Underlying Mechanisms
Derivatives of 8-substituted chroman-4-ones have shown significant promise in two primary therapeutic areas: neurodegenerative diseases and oncology. The 8-tert-butylchroman-4-one scaffold is a promising starting point for the development of novel therapeutics in these fields.
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that has emerged as a key therapeutic target for neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[4] Inhibition of SIRT2 has been shown to be neuroprotective in various disease models. The chroman-4-one scaffold has been identified as a potent and selective inhibitor of SIRT2.
Mechanism of Action: 8-substituted chroman-4-one derivatives are believed to bind to a specific "selectivity pocket" within the SIRT2 enzyme, leading to potent and selective inhibition.[5] The bulky substituent at the 8-position is thought to be crucial for this selective interaction. An 8-tert-butyl group, with its significant steric bulk, is hypothesized to effectively occupy this pocket, leading to high-affinity binding and potent inhibition of SIRT2's deacetylase activity. This, in turn, can protect neurons from oxidative stress and apoptosis, key pathological features of neurodegenerative diseases.
Caption: Inhibition of SIRT2 by 8-tert-butylchroman-4-one derivatives.
Oncology: Modulating Cancer Cell Signaling
The SIRT2 inhibitory activity of 8-substituted chroman-4-ones also has significant implications for cancer therapy. SIRT2 is involved in the regulation of cell cycle progression and genomic stability. Inhibition of SIRT2 can lead to the degradation of oncoproteins such as c-Myc and has been shown to have broad anticancer activity.[6]
Furthermore, the chroman-4-one scaffold itself has been associated with anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. The presence of a bulky lipophilic group at the 8-position could enhance the cellular uptake and cytotoxic potential of these compounds.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative 8-tert-butylchroman-4-one derivative and for a key biological assay to evaluate its activity.
Protocol 1: Synthesis of 8-tert-butyl-6-chlorochroman-4-one
This protocol describes a plausible synthetic route to an 8-tert-butyl substituted chroman-4-one, adapted from established methods for the synthesis of related chromanones. The synthesis involves a Friedel-Crafts acylation to introduce the tert-butyl group, followed by cyclization to form the chromanone ring.
Materials:
4-Chlorophenol
tert-Butyl chloride
Aluminum chloride (AlCl3)
3-Chloropropionyl chloride
Dichloromethane (DCM)
Hydrochloric acid (HCl)
Sodium sulfate (Na2SO4)
Silica gel for column chromatography
Hexane
Ethyl acetate
Procedure:
Step 1: Friedel-Crafts Alkylation of 4-Chlorophenol
To a stirred solution of 4-chlorophenol (1 eq.) in anhydrous DCM at 0 °C, add anhydrous aluminum chloride (1.2 eq.) portion-wise.
Stir the mixture for 15 minutes at 0 °C.
Slowly add tert-butyl chloride (1.1 eq.) to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into ice-cold 1M HCl.
Extract the aqueous layer with DCM (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-tert-butyl-4-chlorophenol.
Step 2: Friedel-Crafts Acylation and Cyclization
To a stirred solution of 2-tert-butyl-4-chlorophenol (1 eq.) in anhydrous DCM at 0 °C, add anhydrous aluminum chloride (2.5 eq.) portion-wise.
Stir the mixture for 15 minutes at 0 °C.
Slowly add 3-chloropropionyl chloride (1.2 eq.) to the reaction mixture.
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold 1M HCl.
Extract the aqueous layer with DCM (3 x 50 mL).
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 8-tert-butyl-6-chlorochroman-4-one .
Caption: Synthetic workflow for 8-tert-butyl-6-chlorochroman-4-one.
Protocol 2: In Vitro SIRT2 Inhibition Assay
This protocol outlines a fluorogenic assay to determine the inhibitory activity of 8-tert-butylchroman-4-one derivatives against human SIRT2.
Materials:
Recombinant human SIRT2 enzyme
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)
NAD+
SIRT2 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
Developer solution (containing a protease to cleave the deacetylated substrate and release a fluorophore)
Test compounds (dissolved in DMSO)
SIRT2 inhibitor control (e.g., AGK2)
96-well black microplates
Fluorometric plate reader
Procedure:
Prepare a serial dilution of the test compounds and the control inhibitor in the assay buffer.
In a 96-well black microplate, add 25 µL of the diluted test compounds or control to the appropriate wells. Add 25 µL of assay buffer with the same percentage of DMSO to the control (no inhibitor) and blank (no enzyme) wells.
Add 25 µL of a solution containing the SIRT2 enzyme and NAD+ to all wells except the blank wells. Add 25 µL of a solution containing only NAD+ to the blank wells.
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
Initiate the enzymatic reaction by adding 50 µL of the fluorogenic SIRT2 substrate to all wells.
Incubate the plate at 37°C for 60 minutes.
Stop the reaction and develop the signal by adding 50 µL of the developer solution to all wells.
Incubate the plate at 37°C for 15 minutes in the dark.
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
The following table summarizes the reported SIRT2 inhibitory activity of a representative 8-substituted chroman-4-one derivative, highlighting the importance of this substitution pattern.
This data for a related compound underscores the potential for potent and selective SIRT2 inhibition with 8-substituted chroman-4-ones.
Conclusion and Future Directions
The 8-tert-butylchroman-4-one scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents, particularly for neurodegenerative diseases and cancer. The unique physicochemical properties conferred by the 8-tert-butyl group can be strategically exploited to optimize the potency, selectivity, and pharmacokinetic profile of drug candidates. The provided protocols offer a foundational framework for the synthesis and biological evaluation of derivatives based on this privileged scaffold. Further structure-activity relationship (SAR) studies are warranted to explore the full potential of this compound class and to identify lead candidates for further preclinical and clinical development.
References
Hegab, M. I. (2023). A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. Russian Journal of Organic Chemistry, 59(4), 483–497.
Fridén-Saxin, M., Seifert, T., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of medicinal chemistry, 55(16), 7104–7113.
Seifert, T., Malo, M., Kokkola, T., Engen, K., Fridén-Saxin, M., Wallén, E. A. A., ... & Luthman, K. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of medicinal chemistry, 55(16), 7104–7113.
Seifert, T., Malo, M., Lengqvist, J., Sihlbom, C., Jarho, E. M., & Luthman, K. (2016). Identification of the binding site of chroman-4-one-based sirtuin 2-selective inhibitors using photoaffinity labeling in combination with tandem mass spectrometry. Journal of medicinal chemistry, 59(23), 10794–10799.
Jing, H., Hu, J., He, B., Negrón Abril, Y. L., Stupinski, J., Weiser, K., ... & Lin, H. (2016). A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity. Cancer cell, 29(4), 587-599.
Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(36), 7995-8008.
Kumar, D., Sharma, P., Singh, H., Nepali, K., Gupta, G. K., & Jain, S. K. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC advances, 7(59), 36977-36999.
Wang, L., Qin, Y., Wang, Y., Zhou, Y., Liu, B., Bai, M., ... & Huang, X. (2019). Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular docking. RSC advances, 9(58), 33943-33953.
Noshita, T., Fujita, K., Koga, T., Ouchi, H., & Tai, A. (2021). Synthesis and biological activity of (±)-7, 3′, 4′-trihydroxyhomoisoflavan and its analogs. Bioorganic & medicinal chemistry letters, 31, 127674.
Shaikh, N. S., Kushalappa, Y. M., Sheshappa, S. P., & Nagaraju, H. H. (2019). Iron-catalyzed crossed-aldol condensation for the synthesis of 3-benzylidene-4-chromanones: An efficient synthesis of homoisoflavanoids. ChemistrySelect, 4(45), 13029-13033.
Perjési, P., Das, U., De Clercq, E., Balzarini, J., Kawase, M., Sakagami, H., ... & Dimmock, J. R. (2008). Design, synthesis and antiproliferative activity of some 3-benzylidene-2, 3-dihydro-1-benzopyran-4-ones which display selective toxicity for malignant cells. European journal of medicinal chemistry, 43(4), 839-845.
Foroumadi, A., Samzadeh-Kermani, A., Emami, S., Dehghan, G., Sorkhi, M., Arabsorkhi, F., ... & Shafiee, A. (2007). Synthesis and antioxidant properties of substituted 3-benzylidene-7-alkoxychroman-4-ones. Archives of pharmacal research, 30(11), 1373-1378.
Application Notes and Protocols for the Quantitative Analysis of 8-Tert-butylchroman-4-one
Introduction: The Significance of Quantifying 8-Tert-butylchroman-4-one 8-Tert-butylchroman-4-one is a heterocyclic compound featuring a chroman-4-one scaffold substituted with a tert-butyl group. The chroman-4-one core...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Quantifying 8-Tert-butylchroman-4-one
8-Tert-butylchroman-4-one is a heterocyclic compound featuring a chroman-4-one scaffold substituted with a tert-butyl group. The chroman-4-one core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1] The introduction of a bulky, lipophilic tert-butyl group at the 8-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a compound of interest in drug discovery and development.
Accurate and precise quantification of 8-Tert-butylchroman-4-one is critical throughout the drug development lifecycle. This includes monitoring reaction kinetics during synthesis, determining purity in active pharmaceutical ingredients (APIs), assessing stability in formulation studies, and conducting pharmacokinetic analyses in biological matrices. This document provides detailed application notes and protocols for two robust and complementary analytical methods for the quantification of 8-Tert-butylchroman-4-one: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties and Analytical Rationale
To develop robust analytical methods, a foundational understanding of the analyte's physicochemical properties is essential.
Structure: 8-Tert-butylchroman-4-one possesses a chroman-4-one core, which contains a UV-active aromatic ring and a carbonyl group. The tert-butyl group is a non-polar, bulky substituent.
Polarity: The presence of the polar ketone and ether functionalities within the chroman-4-one structure is offset by the non-polar aromatic ring and the large, non-polar tert-butyl group. This results in a molecule of moderate polarity, making it well-suited for reversed-phase HPLC.
UV Absorbance: The conjugated system of the benzopyran-4-one structure is a strong chromophore. Based on data for similar chroman-4-one derivatives, a strong absorbance is expected in the UV region, with a maximum wavelength (λmax) anticipated around 254 nm, making UV detection a highly sensitive and appropriate choice.[2][3]
Volatility: While not highly volatile, the molecular weight and the presence of the non-polar tert-butyl group suggest that 8-Tert-butylchroman-4-one will have sufficient volatility for gas chromatography, particularly with a suitable temperature program. Its estimated boiling point would be higher than that of the parent chroman-4-one (253.2 °C), but well within the operational range of modern GC systems.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: Reversed-phase HPLC is the primary method for the quantification of 8-Tert-butylchroman-4-one. The analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. The tert-butyl group enhances its retention on the non-polar column, allowing for excellent separation from more polar impurities. Quantification is achieved by measuring the absorbance at its λmax.
Protocol: HPLC-UV Quantification of 8-Tert-butylchroman-4-one
1. Instrumentation and Consumables:
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
HPLC-grade acetonitrile (ACN) and water.
Analytical balance.
Volumetric flasks and pipettes.
Syringe filters (0.45 µm).
2. Preparation of Solutions:
Mobile Phase: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water. Degas the mobile phase before use.
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 8-Tert-butylchroman-4-one reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions:
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
60:40 Acetonitrile:Water (Isocratic)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection
UV at 254 nm
Run Time
10 minutes
4. Sample Preparation:
Accurately weigh the sample containing 8-Tert-butylchroman-4-one and dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Analysis and Quantification:
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
Inject the prepared sample solutions.
The concentration of 8-Tert-butylchroman-4-one in the sample is determined by interpolating its peak area from the calibration curve.
Method Validation (as per ICH Q2(R1) Guidelines)[4][5][6]
The following parameters should be assessed to ensure the method is suitable for its intended purpose.
Parameter
Typical Acceptance Criteria
Linearity
Correlation coefficient (r²) ≥ 0.999 for a 5-point curve
Accuracy
80-120% recovery of spiked samples at three concentration levels
Peak purity analysis using DAD; no interfering peaks at the retention time of the analyte
Workflow for HPLC-UV Analysis
Caption: Workflow for the HPLC-UV quantification of 8-Tert-butylchroman-4-one.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS provides a highly selective and sensitive method for the quantification and confirmation of 8-Tert-butylchroman-4-one. The compound's volatility allows for its separation in the gas phase using a capillary column. The mass spectrometer provides definitive identification based on the molecule's mass-to-charge ratio (m/z) and its characteristic fragmentation pattern.
Protocol: GC-MS Quantification of 8-Tert-butylchroman-4-one
1. Instrumentation and Consumables:
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
GC vials with inserts.
High-purity helium as the carrier gas.
GC-grade solvents (e.g., ethyl acetate).
2. Preparation of Solutions:
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 8-Tert-butylchroman-4-one reference standard and dissolve in 10 mL of ethyl acetate.
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with ethyl acetate to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
3. GC-MS Conditions:
Parameter
Condition
Column
DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature
250 °C
Injection Mode
Splitless (1 µL injection volume)
Carrier Gas
Helium, constant flow at 1.2 mL/min
Oven Program
100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold for 5 min
Transfer Line Temp
280 °C
Ion Source Temp
230 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
MS Acquisition
Scan mode (m/z 50-300) for identification; Selected Ion Monitoring (SIM) for quantification
4. SIM Mode for Quantification:
Molecular Ion (M+): m/z 204
Fragment Ions: m/z 189 (M-15, loss of CH₃), m/z 147 (characteristic chromone fragment)[2][4]
5. Sample Preparation:
Dissolve the sample in ethyl acetate to a concentration within the calibration range.
If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up complex matrices.
6. Analysis and Quantification:
Acquire the full scan mass spectrum of a standard to confirm the retention time and fragmentation pattern.
Generate a calibration curve in SIM mode by plotting the peak area of the primary quantifying ion (e.g., m/z 204) against concentration.
Analyze the samples in SIM mode for maximum sensitivity and selectivity.
Method Validation (as per ICH Q2(R1) Guidelines)[4][5][6]
Parameter
Typical Acceptance Criteria
Linearity
Correlation coefficient (r²) ≥ 0.995 for a 5-point curve
Accuracy
80-120% recovery of spiked samples at three concentration levels
Chromatographic separation and unique mass transitions
Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS quantification of 8-Tert-butylchroman-4-one.
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide robust, reliable, and complementary approaches for the quantitative analysis of 8-Tert-butylchroman-4-one. The HPLC-UV method is ideal for routine quality control and purity assessments due to its simplicity and high precision. The GC-MS method offers superior selectivity and sensitivity, making it an excellent choice for confirmatory analysis and for challenging matrices where trace-level quantification is required. The validation of these methods according to ICH guidelines will ensure their suitability for use in a regulated drug development environment.
References
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Hu, Z. et al. (2025). Analysis of aliphatic and phenolic compounds present in industrial black liquors using HPLC-DAD and IC-MS/MS methods. PubMed. [Link]
Emami, S. & Ghanbarimasir, Z. (2015). Mini-review: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563. [Link]
Svoboda, V. et al. (2012). Vapor Pressure, Heat Capacity, and Density along the Saturation Line: Measurements for Benzenamine, Butylbenzene, sec Butylbenzene, tert Butylbenzene, 2,2-Dimethylbutanoic Acid, Tridecafluoroheptanoic Acid, 2Butyl2-ethyl-1,3-propanediol, 2,2,4Trimethyl1,3-pentanediol, and 1-Chloro-2-propanol. Journal of Chemical & Engineering Data, 57(6), 1746-1759. [Link]
Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
Chemistry LibreTexts (2022). 2.2: UV-Visible Spectroscopy - Metal Ions. [Link]
Walker, E.A. & Young, J.R. (1957). The ultraviolet absorption spectra of nitro-substituted aromatic carbonyl compounds. Journal of the Chemical Society (Resumed), 2041-2045. [Link]
University of Wisconsin (n.d.). 55. Vapor Pressure and Boiling Point Correlations (M10Q3). University of Wisconsin Pressbooks. [Link]
The Organic Chemistry Tutor (2020, June 26). How to predict boiling point and vapor pressure among compounds based on intermolecular forces. [Video]. YouTube. [Link]
Khan Academy (n.d.). Intermolecular forces and vapor pressure. [Video]. Khan Academy. [Link]
Technical Support Center: Optimization of Reaction Conditions for 8-Tert-butylchroman-4-one
Welcome to the technical support center for the synthesis and optimization of 8-tert-butylchroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and optimization of 8-tert-butylchroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for common challenges encountered during the synthesis of this valuable chromanone derivative. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve optimal reaction outcomes with high purity and yield.
I. Synthetic Strategy Overview
The most common and efficient synthetic route to 8-tert-butylchroman-4-one involves a two-step process. The first step is a Michael addition of 2-tert-butylphenol to an acrylic acid equivalent to form the intermediate, 3-(2-tert-butylphenoxy)propanoic acid. The second step is an intramolecular Friedel-Crafts acylation of this intermediate to yield the desired 8-tert-butylchroman-4-one.
Caption: Overall synthetic route to 8-tert-butylchroman-4-one.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 8-tert-butylchroman-4-one in a question-and-answer format.
Step 1: Synthesis of 3-(2-tert-butylphenoxy)propanoic acid
Q1: My Michael addition of 2-tert-butylphenol to acrylic acid is giving a low yield. What are the possible causes and solutions?
A1: Low yields in this step can often be attributed to several factors:
Steric Hindrance: The bulky tert-butyl group on the phenol can sterically hinder the nucleophilic attack of the phenoxide on the acrylic acid.
Solution: Ensure you are using a strong, non-nucleophilic base to generate the phenoxide. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common choices. Using a polar aprotic solvent like DMF or acetonitrile can also help to solvate the cation and increase the reactivity of the phenoxide.
Reaction Temperature: The reaction may require elevated temperatures to overcome the activation energy.
Solution: Try increasing the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) will help determine the optimal temperature and reaction time.
Purity of Reactants: Impurities in the 2-tert-butylphenol or acrylic acid can lead to side reactions.
Solution: Ensure your starting materials are of high purity. Distillation of 2-tert-butylphenol and using freshly opened acrylic acid is recommended.
Q2: I am observing the formation of a significant amount of polymerized acrylic acid. How can I prevent this?
A2: Polymerization of acrylic acid is a common side reaction, especially at elevated temperatures.
Solution: Add a polymerization inhibitor, such as hydroquinone or phenothiazine, to the reaction mixture. It is also crucial to add the acrylic acid slowly to the reaction mixture containing the phenoxide to maintain a low concentration of the monomer.
Step 2: Intramolecular Friedel-Crafts Acylation
Q3: The intramolecular Friedel-Crafts cyclization of 3-(2-tert-butylphenoxy)propanoic acid is not proceeding to completion. What are the likely reasons?
A3: Incomplete conversion is a frequent issue in intramolecular Friedel-Crafts acylations. The primary causes are often related to the catalyst and reaction conditions.
Catalyst Inactivity: Lewis acids like polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are commonly used for this cyclization.[1] However, they are highly susceptible to deactivation by moisture.
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. For PPA, which is viscous and difficult to handle, warming it slightly can aid in dispensing. For MSA, using a fresh bottle is advisable.
Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because the ketone product can form a complex with the catalyst, rendering it inactive.[2][3]
Solution: Increase the amount of PPA or MSA used. A common ratio is 10:1 by weight of PPA to the starting carboxylic acid.
Deactivated Aromatic Ring: While the hydroxyl group is activating, the bulky tert-butyl group can influence the electronic environment of the aromatic ring.
Solution: This reaction typically requires forcing conditions. Ensure the reaction is heated to a sufficiently high temperature (e.g., 80-100 °C for PPA) and for an adequate duration.[4] Monitor the reaction progress by TLC or GC-MS.
Q4: I am observing the formation of an isomeric product. How can I improve the regioselectivity of the cyclization?
A4: The formation of isomeric chromanones can occur depending on the position of the cyclization on the aromatic ring. In the case of 2-tert-butylphenol, cyclization should preferentially occur at the 6-position due to steric hindrance from the tert-butyl group at the 2-position and the directing effect of the ether linkage. However, under harsh conditions, other isomers might form.
Solution:
Temperature Control: Carefully control the reaction temperature. Lowering the temperature might favor the formation of the thermodynamically more stable product.
Choice of Catalyst: The choice of Lewis acid can influence regioselectivity. Experiment with different catalysts such as Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) which can sometimes offer improved selectivity.
Q5: The work-up procedure for the PPA-catalyzed reaction is difficult, and I am losing a significant amount of product. Are there any tips for a more efficient work-up?
A5: The work-up of reactions involving PPA can be challenging due to its high viscosity and the need to hydrolyze it.
Solution:
After the reaction is complete, allow the mixture to cool to a manageable temperature before slowly and carefully pouring it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and make the product more accessible for extraction.
Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.
Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a brine wash.
III. Experimental Protocols
Protocol 1: Synthesis of 3-(2-tert-butylphenoxy)propanoic acid
To a stirred solution of 2-tert-butylphenol (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
Heat the mixture to 80 °C for 1 hour.
Slowly add a solution of ethyl acrylate (1.2 equivalents) in DMF to the reaction mixture.
Continue stirring at 80 °C and monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and pour it into water.
Acidify the aqueous solution with 1M HCl to pH 2-3.
Extract the product with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.
Protocol 2: Intramolecular Friedel-Crafts Acylation to 8-Tert-butylchroman-4-one
To a flask containing 3-(2-tert-butylphenoxy)propanoic acid (1 equivalent), add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material).
Heat the mixture to 90-100 °C with vigorous stirring for 2-4 hours. A mechanical stirrer is recommended.[4]
Monitor the reaction by TLC or GC-MS.
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
Extract the aqueous mixture with dichloromethane (3 x 50 mL).[4]
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Use anhydrous conditions, increase catalyst amount.
Formation of Isomeric Products
Lack of regioselectivity.
Optimize temperature, screen different Lewis acid catalysts.
Difficult PPA Work-up
High viscosity of PPA.
Pour reaction mixture onto ice, use vigorous stirring during quench.
Product Purification Issues
Co-eluting impurities, oiling out during crystallization.
Optimize chromatography solvent system, screen various recrystallization solvents.
Analytical Characterization
TLC: Monitor reaction progress using a suitable solvent system (e.g., hexane:ethyl acetate).
GC-MS: Identify the product and any side products. The mass spectrum of 8-tert-butylchroman-4-one should show a molecular ion peak corresponding to its molecular weight. Isomeric byproducts can often be distinguished by their fragmentation patterns.[5][6]
NMR Spectroscopy: Confirm the structure of the final product. The ¹H NMR spectrum should show characteristic peaks for the tert-butyl group, the aromatic protons, and the methylene protons of the chromanone ring.
V. Visualization of Key Processes
Caption: A troubleshooting decision tree for the synthesis of 8-tert-butylchroman-4-one.
VI. References
Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]
Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]
Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Journal of Laboratory Chemical Education, 13(1), 1-15.
Caruso, G., et al. (2018). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Journal of Mass Spectrometry, 53(8), 755-763.
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Hu, X., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7011-7021.
A Comparative Guide to the Mass Spectrometry Analysis of 8-Tert-butylchroman-4-one for Method Validation
This guide provides an in-depth comparison of mass spectrometry-based methods for the validation of 8-Tert-butylchroman-4-one, a key intermediate in pharmaceutical synthesis.[1] As researchers, scientists, and drug devel...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of mass spectrometry-based methods for the validation of 8-Tert-butylchroman-4-one, a key intermediate in pharmaceutical synthesis.[1] As researchers, scientists, and drug development professionals, ensuring the purity and identity of such compounds is paramount. This document offers a comprehensive overview of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), complete with detailed experimental protocols and supporting data to guide your method development and validation efforts.
The Critical Role of Mass Spectrometry in the Validation of 8-Tert-butylchroman-4-one
8-Tert-butylchroman-4-one, belonging to the chromanone class of oxygen-containing heterocycles, serves as a significant building block in the synthesis of various medicinal compounds.[1] Its structural integrity and purity directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Mass spectrometry is an indispensable tool for the structural elucidation and identification of such organic compounds.[2] A robust analytical method validation is not just a regulatory requirement but a cornerstone of scientific integrity, ensuring that the chosen method is fit for its intended purpose.[3] This guide will explore two primary mass spectrometry techniques for the comprehensive analysis of 8-Tert-butylchroman-4-one.
Understanding the Analyte: Chemical Properties of 8-Tert-butylchroman-4-one
Before delving into the analytical methodologies, a fundamental understanding of the analyte's chemical properties is crucial. 8-Tert-butylchroman-4-one is a substituted chromanone with a molecular weight of 204.28 g/mol (for the most common isotope). The presence of a carbonyl group and the bulky tert-butyl substituent will significantly influence its chromatographic behavior and mass spectrometric fragmentation. The tert-butyl group, for instance, is known to undergo characteristic fragmentation patterns in mass spectrometry.[4]
Comparative Analysis of Analytical Techniques
Both GC-MS and LC-ESI-MS offer unique advantages for the analysis of 8-Tert-butylchroman-4-one. The choice between these techniques often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the nature of potential impurities.
"Softer" ionization, often yielding a prominent molecular ion peak with less fragmentation.[5]
Limit of Detection (LOD)
ng/mL to pg/mL range.
pg/mL to fg/mL range.
Limit of Quantification (LOQ)
ng/mL to pg/mL range.
pg/mL to fg/mL range.
**Linearity (R²) **
Typically >0.995
Typically >0.998
Precision (%RSD)
< 5%
< 3%
Sample Throughput
Moderate
High
Matrix Effects
Generally lower
Can be significant and require careful management.[7]
Note: The performance data in this table is illustrative and may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
A successful validation hinges on a well-designed and meticulously executed experimental protocol.[8] Here, we provide detailed, step-by-step methodologies for both GC-MS and LC-ESI-MS analysis of 8-Tert-butylchroman-4-one.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like 8-Tert-butylchroman-4-one.[9][10]
1. Sample Preparation:
Dissolve 1 mg of 8-Tert-butylchroman-4-one reference standard in 1 mL of high-purity dichloromethane to prepare a 1 mg/mL stock solution.
Perform serial dilutions with dichloromethane to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
Prepare a test sample by accurately weighing and dissolving the material in dichloromethane to a final concentration within the calibration range.
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Inlet Temperature: 280 °C.
Injection Volume: 1 µL (splitless mode).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes.
Ramp: 15 °C/min to 300 °C.
Final hold: 5 minutes at 300 °C.
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.[2][6]
Mass Range: m/z 40-450.
3. Data Analysis:
Acquire the total ion chromatogram (TIC) to determine the retention time of 8-Tert-butylchroman-4-one.
Extract the mass spectrum from the chromatographic peak corresponding to the analyte.
Construct a calibration curve by plotting the peak area against the concentration of the standards.
Quantify the amount of 8-Tert-butylchroman-4-one in the test sample using the calibration curve.
LC-ESI-MS is a highly sensitive and versatile technique suitable for a wide range of compounds, including those that may not be amenable to GC-MS.[5][11]
1. Sample Preparation:
Dissolve 1 mg of 8-Tert-butylchroman-4-one reference standard in 1 mL of methanol to prepare a 1 mg/mL stock solution.
Perform serial dilutions with a 50:50 methanol:water mixture to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
Prepare a test sample by accurately weighing and dissolving the material in methanol and then diluting with 50:50 methanol:water to a final concentration within the calibration range.
2. LC-ESI-MS Instrumentation and Conditions:
Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent).
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.
Acquire the chromatogram in Selected Ion Monitoring (SIM) mode for the protonated molecule [M+H]⁺ (m/z 205.15) for quantification.
For confirmation, monitor characteristic fragment ions in tandem mass spectrometry (MS/MS) mode.
Construct a calibration curve and quantify the analyte in the test sample as described for GC-MS.
Method Validation Workflow
A systematic approach to method validation is essential to ensure the reliability of the analytical data. The International Council for Harmonisation (ICH) provides comprehensive guidelines for this process.[8][12][13]
Caption: Predicted EI fragmentation of 8-Tert-butylchroman-4-one.
In the softer ESI process, the protonated molecule ([M+H]⁺ at m/z 205) will be the most abundant ion in the full scan spectrum. Collision-Induced Dissociation (CID) in a tandem mass spectrometer will be required to induce fragmentation. The primary fragmentation is expected to be the loss of isobutylene (C₄H₈) from the protonated tert-butyl group, resulting in a fragment at m/z 149.
Conclusion
Both GC-MS and LC-ESI-MS are powerful techniques for the validation of 8-Tert-butylchroman-4-one. GC-MS provides detailed structural information through its extensive fragmentation patterns, while LC-ESI-MS offers superior sensitivity and is applicable to a broader range of potential impurities. The choice of method should be guided by the specific analytical needs, and a thorough validation according to ICH guidelines is essential to ensure the generation of reliable and accurate data in a regulated environment.
References
Synthesis, chemical properties, and crystal structure of 2,4,6,8-tetra(tert-butyl)-9-hydroxyphenoxazin-1-one. ResearchGate. Available at: [Link]
CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Available at: [Link]
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
Data Processing in Chromeleon for GC MS Part 1. YouTube. Available at: [Link]
(PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. Available at: [Link]
Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Available at: [Link]
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]
Gas chromatography–mass spectrometry. Wikipedia. Available at: [Link]
Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
(PDF) Thiochroman-4-ones: Synthesis and reactions. ResearchGate. Available at: [Link]
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
Gas Chromatography - Mass Spectrometry Analysis. Intertek. Available at: [Link]
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5. European Medicines Agency (EMA). Available at: [Link]
A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Available at: [Link]
GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. Available at: [Link]
What Is The Chemical Formula Of Tert-Butanol?. Chemistry For Everyone - YouTube. Available at: [Link]
Alterchromanone A, one new chromanone derivative from the mangrove endophytic fungus Alternaria longipes. PubMed. Available at: [Link]
Headspace GC/MS chromatogram of 200 ppm standards of cyclohexanone and cyclohexanol. ResearchGate. Available at: [Link]
Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (-)-Adaline. CORE. Available at: [Link]
Interpretation of mass spectra. Available at: [Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
What Is The Molar Mass Of Tert-Butanol?. Chemistry For Everyone - YouTube. Available at: [Link]
butanone low high resolution H-1 proton nmr spectrum of butanone analysis interpretation of chemical shifts ppm spin spin line splitting for 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes. Available at: [Link]
Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in serum of individuals without vitamin K supplements. PubMed. Available at: [Link]
mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
A Comparative Analysis of the Biological Activity of 8-Tert-butylchroman-4-one and Related Chromanone Scaffolds
This guide provides a comprehensive comparison of the biological activities of chroman-4-ones, with a specific focus on the potential role of the 8-tert-butyl substituted analogue. The chromanone scaffold is a privileged...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of the biological activities of chroman-4-ones, with a specific focus on the potential role of the 8-tert-butyl substituted analogue. The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of pharmacological properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis supported by experimental data and established protocols to guide future research and development efforts.
The Chroman-4-one Scaffold: A Foundation for Diverse Bioactivity
Chroman-4-ones, characterized by a benzene ring fused to a dihydropyranone ring, are a significant class of oxygen-containing heterocyclic compounds.[3][4] This core structure is found in a variety of natural products, including flavonoids and homoisoflavonoids, which are known to exhibit potent biological effects.[1] Synthetic modification of the chromanone ring has allowed for the exploration of a vast chemical space, leading to the discovery of derivatives with enhanced or novel therapeutic activities. These activities are extensive and include anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties.[2][3][4]
The biological potential of any given chromanone derivative is profoundly influenced by the nature and position of substituents on the aromatic ring. Understanding these structure-activity relationships (SAR) is paramount for the rational design of new therapeutic agents. This guide will delve into these relationships by comparing various derivatives to the specific, yet lesser-studied, 8-tert-butylchroman-4-one.
Comparative Analysis of Biological Activities
While direct experimental data for 8-tert-butylchroman-4-one is not extensively reported in the literature, we can infer its potential activity profile by examining related structures and applying established SAR principles. The tert-butyl group at the C8 position is a bulky, lipophilic moiety that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
Chromanone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][5][6]
Mechanism of Action: Many flavanone and chromanone derivatives exert their effects by targeting cancer cell mitochondria, leading to an increase in the Bax/Bcl-2 ratio, release of pro-apoptotic factors, and subsequent apoptosis mediated by reactive oxygen species (ROS).[7] Some derivatives have also been shown to inhibit SIRT2, a protein deacetylase implicated in cell cycle regulation, with antiproliferative effects correlating to their SIRT2 inhibition potency.[8] Furthermore, specific chromanone derivatives have been developed to target prohibitin (PHB), a protein involved in mitochondrial integrity and cell survival, leading to ROS-mediated apoptosis in multiple myeloma cells.[9]
Structural Insights: Studies on 3-benzylidene chroman-4-ones revealed that the presence of methoxy and ethoxy groups enhances anticancer and antifungal activities.[5] In another study, a 3-chlorophenylchromanone derivative with a 2-methylpyrazoline moiety (B2) showed strong cytotoxicity against A549 lung cancer cells.[6] This highlights that substitutions at various positions can modulate the potency and selectivity of these compounds.
Hypothesis for 8-tert-butylchroman-4-one: The bulky tert-butyl group at C8 could enhance lipophilicity, potentially improving membrane permeability and cellular uptake. However, its steric hindrance might also affect binding to certain biological targets. Its electron-donating nature could influence the electronic properties of the aromatic ring, which may modulate activity. Further studies are required to determine if it contributes to selective cytotoxicity in cancer cells.
Table 1: Comparative Anticancer Activity of Selected Chromanone Derivatives
Compound/Derivative Class
Cancer Cell Line(s)
Reported Activity (IC50/Effect)
Citation(s)
3-Benzylidene chroman-4-ones
MCF-7 (Breast)
Exhibited anti-proliferative efficacy, increased sub-G0/G1 population, and induced apoptosis.
Chronic inflammation is a key factor in numerous diseases. Chromanones have emerged as promising anti-inflammatory agents by modulating key inflammatory pathways.
Mechanism of Action: A notable mechanism is the downregulation of the NF-κB pathway. HM-chromanone, for instance, was shown to suppress the phosphorylation of IκBα and NF-κB in high-fat diet-fed mice, leading to reduced expression of inflammatory enzymes like iNOS and COX2 and a decrease in pro-inflammatory cytokines.[10] Other derivatives have demonstrated potent inhibition of superoxide anion generation in human neutrophils, a critical process in inflammatory tissue damage.[11]
Structural Insights: For chromone derivatives, SAR studies have shown that electron-withdrawing groups at positions C5 and C8, or electron-donating groups at C6 and C7, can enhance anti-inflammatory activity.[12] The presence of a methoxy group at C7 has also been shown to be important for activity against superoxide generation.[11]
Hypothesis for 8-tert-butylchroman-4-one: The tert-butyl group at C8 is an electron-donating group. Based on the SAR for chromones, this substitution pattern is less favorable than an electron-withdrawing group at this position for anti-inflammatory activity.[12] However, the overall lipophilicity and steric profile could lead to unforeseen interactions with inflammatory targets. Experimental validation is essential.
With the rise of antimicrobial resistance, novel therapeutic agents are urgently needed. The chromanone scaffold has proven to be a valuable template for developing new antimicrobial and antifungal compounds.[4]
Spectrum of Activity: Chromanone derivatives have shown broad-spectrum activity against various pathogenic bacteria and fungi, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[4][13][14]
Structural Insights: The antimicrobial activity is highly dependent on the substitution pattern. For instance, the addition of alkyl or aryl chains to the hydroxyl group at position 7 was found to reduce antimicrobial activity.[4] Conversely, the presence of electron-withdrawing groups like chloro and bromo on the chromone ring often leads to an increase in both antibacterial and antifungal potential.[15] A partially oxidized form of Chromanone A, an aldehyde derivative, exhibited a minimum inhibitory concentration (MIC) of 7.8 μg/mL against Candida albicans and significantly inhibited its virulence factors.[14]
Hypothesis for 8-tert-butylchroman-4-one: The lipophilic nature of the tert-butyl group could facilitate interaction with and disruption of microbial cell membranes. This is a common mechanism for antimicrobial compounds. Its specific location at C8 would need to be tested to see how it compares with other substitution patterns known to enhance antimicrobial efficacy.
Table 2: Comparative Antimicrobial Activity of Selected Chromanone Derivatives
To empirically validate the hypothesized activities of 8-tert-butylchroman-4-one, a systematic experimental approach is required. The following protocols describe standardized assays to generate comparative data.
The following diagram illustrates a logical workflow for screening a novel compound like 8-tert-butylchroman-4-one against a panel of other chromanones.
Caption: A streamlined workflow for the biological evaluation of novel chromanone derivatives.
This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells, forming a purple formazan product.
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) and a non-cancerous control cell line (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of 8-tert-butylchroman-4-one, reference chromanones, and a positive control (e.g., Doxorubicin) in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Inoculum Preparation: Grow the microbial strain (e.g., S. aureus, C. albicans) overnight and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for yeast).
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
Inoculation: Add 100 µL of the prepared microbial inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for yeast.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Mechanistic Insights: The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival, making it a key target for anti-inflammatory and anticancer drugs. The diagram below illustrates how a chromanone inhibitor might intervene.
Caption: Inhibition of the NF-κB signaling pathway by a hypothetical chromanone derivative.
In an unstimulated state, NF-κB is held inactive in the cytoplasm by the inhibitor protein IκBα. Upon receiving an inflammatory signal, the IKK complex is activated and phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10] A chromanone inhibitor could potentially block the activity of the IKK complex, preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm, thereby halting the inflammatory cascade.
Conclusion and Future Perspectives
The chroman-4-one scaffold is a remarkably versatile platform for the development of new therapeutic agents. Extensive research has demonstrated that substitutions on the chromanone ring are critical determinants of biological activity, with different patterns favoring anticancer, anti-inflammatory, or antimicrobial effects.
While there is a notable gap in the literature regarding the specific biological activities of 8-tert-butylchroman-4-one , this guide provides a framework for its rational investigation. Based on established structure-activity relationships, the bulky, lipophilic tert-butyl group at the C8 position is hypothesized to enhance membrane permeability, which could positively influence its bioavailability and potency, particularly for antimicrobial applications. However, its steric bulk and electron-donating properties may present challenges for fitting into specific enzyme active sites, which needs to be experimentally verified.
Future research should focus on the synthesis and systematic evaluation of 8-tert-butylchroman-4-one using the protocols outlined herein. A direct comparison with non-substituted, C6-substituted, and C7-substituted chromanones will be crucial to elucidate the precise contribution of the C8-tert-butyl group to its activity profile. Such studies will not only fill a knowledge gap but could also lead to the discovery of novel and potent drug candidates.
References
Asija, S., & Asija, S. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Chemistry & Biodiversity. Available at: [Link]
de Cássia de Souza, A., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]
Bossio, R., et al. (1989). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed. Available at: [Link]
Ferreira, M., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. Available at: [Link]
Thiruvengadam, R., et al. (2021). Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. Taylor & Francis Online. Available at: [Link]
(Author not available). (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry. Available at: [Link]
Ferreira, M., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. National Institutes of Health (NIH). Available at: [Link]
Valdameri, G., et al. (2012). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. PubMed. Available at: [Link]
Hsieh, P., et al. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. PubMed. Available at: [Link]
Szychowski, K. A., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI. Available at: [Link]
Wang, B., et al. (2020). Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. PubMed. Available at: [Link]
(Author not available). (2025). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. ResearchGate. Available at: [Link]
Khan, I., et al. (2013). Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents. National Institutes of Health (NIH). Available at: [Link]
(Author not available). (n.d.). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. National Institutes of Health (NIH). Available at: [Link]
Lall, N., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. ACS Publications. Available at: [Link]
Kim, J., et al. (2022). Derivative Compounds of Chromanone As Candidates for Multiple Myeloma-Targeted Anticancer Drugs. ASH Publications. Available at: [Link]
Varghese, N., et al. (2022). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. MDPI. Available at: [Link]
(Author not available). (2025). Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. ResearchGate. Available at: [Link]
(Author not available). (n.d.). Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. MDPI. Available at: [Link]
(Author not available). (n.d.). Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. DOI. Available at: [Link]
Lee, E., et al. (2024). HM-chromanone attenuates obesity and adipose tissue inflammation by downregulating SREBP-1c and NF-κb pathway in high-fat diet-fed mice. PubMed. Available at: [Link]
(Author not available). (n.d.). Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. RSC Publishing. Available at: [Link]
(Author not available). (n.d.). Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy. ResearchGate. Available at: [Link]
de Oliveira, L. F., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Publishing. Available at: [Link]
Li, N., et al. (2023). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. PubMed. Available at: [Link]
Belghit, S., et al. (2025). Activity of 2,4-Di-tert-butylphenol produced by a strain of Streptomyces mutabilis isolated from a Saharan soil against Candida albicans and other pathogenic fungi. ResearchGate. Available at: [Link]
Kumar, S., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. MDPI. Available at: [Link]
(Author not available). (2025). Synthesis and biological evaluation of some 4-aminoquinoline derivatives as potential antitubercular agents. ResearchGate. Available at: [Link]
(Author not available). (n.d.). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers. Available at: [Link]
The Ascendant Antimicrobial Potential of Chroman-4-Ones: A Comparative Analysis
In the relentless battle against microbial resistance, the scientific community is in constant pursuit of novel scaffolds that can be developed into effective antimicrobial agents. Among the myriad of heterocyclic compou...
Author: BenchChem Technical Support Team. Date: February 2026
In the relentless battle against microbial resistance, the scientific community is in constant pursuit of novel scaffolds that can be developed into effective antimicrobial agents. Among the myriad of heterocyclic compounds, chroman-4-ones have emerged as a particularly promising class, demonstrating a broad spectrum of activity against clinically relevant bacteria and fungi. This guide provides an in-depth comparative analysis of the antimicrobial effects of various chroman-4-one derivatives, grounded in recent experimental data. We will explore the nuanced structure-activity relationships that govern their potency, delve into their proposed mechanisms of action, and provide detailed protocols for their evaluation, empowering researchers to navigate this exciting frontier of drug discovery.
The Allure of the Chroman-4-One Scaffold
The chroman-4-one core, a bicyclic system consisting of a benzene ring fused to a dihydropyranone ring, is a privileged scaffold in medicinal chemistry. Its structural rigidity and synthetic tractability allow for the strategic placement of various substituents, enabling the fine-tuning of its biological activity. This versatility has led to the development of numerous derivatives with a wide array of pharmacological properties, including anticancer, anti-inflammatory, and, most pertinently, antimicrobial effects.
Comparative Antimicrobial Potency: A Data-Driven Overview
The true measure of an antimicrobial agent lies in its ability to inhibit or kill microbial pathogens at low concentrations. The most common metric for this is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. Below, we present a comparative analysis of the in vitro antimicrobial activity of a series of chroman-4-one and related homoisoflavonoid derivatives, with data synthesized from a comprehensive study by Pinto et al.[1][2][3].
Table 1: Minimum Inhibitory Concentration (MIC, in µg/mL) of Selected Chroman-4-One Derivatives against Bacteria.
Compound
Derivative Type
Staphylococcus epidermidis
Pseudomonas aeruginosa
Salmonella enteritidis
1
7-Hydroxychroman-4-one
128
128
256
2
7-Methoxychroman-4-one
128
128
256
3
7-Ethoxychroman-4-one
256
512
512
8
7-(Benzyloxy)chroman-4-one
256
256
256
12
Homoisoflavonoid
256
256
256
21
Homoisoflavonoid
>1024
>1024
>1024
Table 2: Minimum Inhibitory Concentration (MIC, in µg/mL) of Selected Chroman-4-One Derivatives against Fungi.
Decoding the Structure-Activity Relationship (SAR)
The data presented above reveals critical insights into the structure-activity relationship (SAR) of chroman-4-one derivatives. The nature and position of substituents on the chroman-4-one scaffold significantly influence their antimicrobial potency and spectrum.
Key SAR Observations:
Substitution at Position 7: The presence of a hydroxyl or methoxy group at the 7-position appears to be favorable for antimicrobial activity, as seen in compounds 1 and 2 . However, increasing the size of the alkyl or aryl carbon chains at this position, as in compound 3 (ethoxy group) and 8 (benzyloxy group), can lead to a reduction in activity, particularly against Gram-negative bacteria[1].
The Benzylidene Moiety: The introduction of a benzylidene group at the 3-position, forming homoisoflavonoids, can modulate the antimicrobial profile. For instance, while some homoisoflavonoids like compound 12 retain moderate antibacterial activity, others like compound 21 show diminished antibacterial effects but enhanced antifungal activity[1].
The Importance of the B-Ring: In the case of homoisoflavonoids, the substitution pattern on the B-ring (the benzylidene moiety) is crucial. The presence of a methoxy group at the meta-position of the B-ring has been shown to enhance bioactivity[1].
The Thiochromanone Advantage: Studies on related spiropyrrolidines tethered with thiochroman-4-one or chroman-4-one scaffolds have indicated that the thiochromanone moiety often leads to superior antimicrobial activity compared to its chromanone counterpart[4][5].
The following diagram illustrates the core chroman-4-one scaffold and highlights key positions for substitution that influence antimicrobial activity.
Caption: Key substitution points on the chroman-4-one scaffold.
Unraveling the Mechanism of Action
The precise mechanisms by which chroman-4-one derivatives exert their antimicrobial effects are still under active investigation and appear to be multifactorial and dependent on the specific derivative and microbial species.
Enzyme Inhibition: Molecular modeling studies have suggested that some chroman-4-one derivatives may act by inhibiting key microbial enzymes. For example, against Candida albicans, compound 1 is predicted to inhibit cysteine synthase, while compounds 2 and 21 may target HOG1 kinase and fructose-bisphosphate aldolase (FBA1), all of which are crucial for fungal virulence and survival[1][2][3].
Membrane Disruption: Another proposed mechanism for certain 4-chromanone derivatives is the dissipation of the bacterial membrane potential. This disruption of the cell membrane's integrity leads to the inhibition of essential macromolecular biosynthesis processes[6].
Inhibition of DNA Topoisomerase: There is also evidence to suggest that some chromanones can inhibit DNA topoisomerase, an enzyme vital for DNA replication and repair in bacteria[6].
The following diagram illustrates a potential signaling pathway targeted by chroman-4-one derivatives in C. albicans.
Caption: Proposed mechanism of action in C. albicans.
Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing
To ensure the reproducibility and comparability of antimicrobial activity data, standardized experimental protocols are paramount. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Broth Microdilution Assay for MIC Determination
This protocol is adapted from established methods and is suitable for the evaluation of chroman-4-one derivatives against a range of bacteria and fungi.
Materials:
96-well microtiter plates
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
Bacterial or fungal inoculums, adjusted to the appropriate density (typically 0.5 McFarland standard)
Chroman-4-one derivatives dissolved in a suitable solvent (e.g., DMSO)
Positive control (standard antibiotic or antifungal)
Negative control (medium with solvent)
Spectrophotometer or microplate reader
Step-by-Step Procedure:
Preparation of Test Compounds: Prepare a stock solution of each chroman-4-one derivative. A two-fold serial dilution is then performed in the 96-well plates using the appropriate growth medium to achieve a range of concentrations.
Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve the final desired inoculum concentration in the wells.
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria, 30°C for yeast) for a defined period (typically 18-24 hours for bacteria, 24-48 hours for yeast).
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
The following workflow diagram illustrates the key steps of the broth microdilution assay.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
Chroman-4-one derivatives represent a versatile and potent class of antimicrobial agents with significant therapeutic potential. The comparative analysis presented in this guide underscores the importance of systematic structural modifications to optimize their activity against a broad range of pathogens. The elucidation of their mechanisms of action, which appear to involve the inhibition of essential microbial enzymes and the disruption of cell membrane integrity, opens up new avenues for rational drug design.
Future research should focus on expanding the library of chroman-4-one derivatives, with a particular emphasis on exploring novel substitution patterns and the synthesis of hybrid molecules. In vivo efficacy studies and toxicological profiling of the most promising candidates will be crucial next steps in translating these laboratory findings into clinically viable antimicrobial therapies. The continued investigation of this remarkable scaffold holds the promise of delivering a new generation of drugs to combat the ever-growing threat of antimicrobial resistance.
References
Pinto, D. C. G. A., et al. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 30(17), 3575. [Link]
Pinto, D. C. G. A., et al. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PubMed. [Link]
Pinto, D. C. G. A., et al. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. ResearchGate. [Link]
Bou-Abdallah, J., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules, 27(3), 709. [Link]
O'Sullivan, S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6975-6986. [Link]
Bou-Abdallah, J., et al. (2022). (PDF) Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. ResearchGate. [Link]
Singh, P., et al. (2017). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. ACS Infectious Diseases, 3(10), 752-764. [Link]
Larsson, A. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. [Link]
A Comparative Guide to the Synthetic Routes of 8-Tert-butylchroman-4-one
For Researchers, Scientists, and Drug Development Professionals The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a tert-butyl group at the 8-position can significantly influence the pharmacological profile of these molecules by enhancing lipophilicity and modulating interactions with biological targets. This guide provides a detailed comparison of the primary synthetic routes to 8-tert-butylchroman-4-one, offering insights into the experimental choices, potential yields, and the advantages and disadvantages of each approach.
Introduction to Synthetic Strategies
The synthesis of 8-tert-butylchroman-4-one primarily revolves around two strategic approaches, both commencing from the readily available starting material, 2-tert-butylphenol. These routes are:
Route A: The Michael Addition-Friedel-Crafts Cyclization Pathway. This two-step sequence involves the initial Michael addition of 2-tert-butylphenol to an acrylic acid equivalent to form the intermediate 3-(2-tert-butylphenoxy)propanoic acid, which is subsequently cyclized via an intramolecular Friedel-Crafts reaction.
Route B: The Direct Friedel-Crafts Acylation and Cyclization Approach. This strategy employs a one- or two-step process involving the Friedel-Crafts acylation of 2-tert-butylphenol with a suitable three-carbon acylating agent, which then undergoes intramolecular cyclization.
This guide will dissect each route, providing detailed experimental protocols, a comparative analysis of their efficiencies, and a discussion of the underlying chemical principles.
Visualizing the Synthetic Pathways
Figure 1: Overview of the two primary synthetic routes to 8-tert-butylchroman-4-one.
Route A: Michael Addition Followed by Intramolecular Friedel-Crafts Cyclization
This synthetic pathway offers a reliable and often high-yielding approach to 8-tert-butylchroman-4-one. The strategy hinges on the initial formation of a phenoxypropanoic acid intermediate, which is then cyclized to form the target chromanone.
Step 1: Synthesis of 3-(2-tert-butylphenoxy)propanoic acid (Michael Addition)
The first step involves the conjugate addition of 2-tert-butylphenol to an acrylic acid equivalent. The choice of the acrylate source and the base is crucial for the success of this reaction.
Causality of Experimental Choices:
Acrylic Acid vs. Acrylate Esters: While acrylic acid can be used directly, acrylate esters (e.g., methyl acrylate) are often preferred as they can minimize side reactions and are generally more reactive under milder conditions. The subsequent hydrolysis of the ester to the carboxylic acid is a straightforward process.
Base Selection: A moderately strong base, such as sodium hydroxide or potassium carbonate, is typically employed to deprotonate the phenolic hydroxyl group, generating the nucleophilic phenoxide. The choice of base can influence the reaction rate and yield.
Experimental Protocol: Synthesis of 3-(2-tert-butylphenoxy)propanoic acid
To a stirred solution of 2-tert-butylphenol (1 equivalent) in a suitable solvent (e.g., water or a mixture of water and a polar aprotic solvent like DMF), add a base such as sodium hydroxide (1.1 equivalents).
Heat the mixture to 60-80 °C to ensure complete formation of the phenoxide.
Slowly add acrylic acid or an acrylate ester (1.1 equivalents) to the reaction mixture.
Maintain the reaction at an elevated temperature (e.g., 100 °C) for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 3-(2-tert-butylphenoxy)propanoic acid.
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Step 2: Intramolecular Friedel-Crafts Cyclization
The second step is the crucial ring-closing reaction to form the chromanone ring system. This is an intramolecular electrophilic aromatic substitution, where the carboxylic acid is activated to form an acylium ion, which then attacks the electron-rich aromatic ring.
Causality of Experimental Choices:
Cyclizing Agent: The choice of the cyclizing agent is critical. Strong protic acids like polyphosphoric acid (PPA) or superacids like trifluoromethanesulfonic acid are effective. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another powerful and often cleaner alternative to PPA. Lewis acids such as aluminum chloride can also be used, typically after converting the carboxylic acid to its more reactive acid chloride. The bulky tert-butyl group ortho to the hydroxyl directing group can influence the ease of cyclization, necessitating strong dehydrating/activating conditions.
Experimental Protocol: Cyclization to 8-tert-butylchroman-4-one
Add 3-(2-tert-butylphenoxy)propanoic acid to a stirred excess of a cyclizing agent, such as polyphosphoric acid or Eaton's reagent, at room temperature.
Slowly heat the mixture to 80-100 °C. The viscosity of the mixture will likely increase initially.
Maintain the temperature for 1-3 hours, monitoring the reaction by TLC.
After completion, pour the hot reaction mixture cautiously onto crushed ice with vigorous stirring.
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford pure 8-tert-butylchroman-4-one.
Figure 2: Detailed workflow for Route A.
Route B: Direct Friedel-Crafts Acylation and Cyclization
This route offers a more direct approach, potentially involving a one-pot synthesis, by acylating 2-tert-butylphenol with a suitable three-carbon electrophile that can subsequently cyclize.
One-Pot Friedel-Crafts Acylation/Cyclization
This method aims to achieve both C-acylation and the subsequent intramolecular O-alkylation in a single reaction vessel. The success of this approach is highly dependent on the choice of the acylating agent and the Lewis acid catalyst.
Causality of Experimental Choices:
Acylating Agent: 3-Chloropropionyl chloride is a common choice for this transformation. The acyl chloride functionality readily participates in the Friedel-Crafts acylation, while the terminal chloride provides the electrophilic center for the subsequent intramolecular Williamson ether synthesis-type cyclization.
Lewis Acid: A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to activate the acyl chloride for the electrophilic aromatic substitution. The stoichiometry of the Lewis acid is critical; typically, more than one equivalent is needed as it complexes with both the starting phenol and the product ketone.
Experimental Protocol: One-Pot Synthesis of 8-tert-butylchroman-4-one
To a suspension of anhydrous aluminum chloride (2.2 equivalents) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, add 2-tert-butylphenol (1 equivalent) at 0 °C.
Stir the mixture for a short period to allow for complex formation.
Slowly add 3-chloropropionyl chloride (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the progress by TLC.
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
Separate the organic layer and extract the aqueous layer with the same solvent.
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Figure 3: Detailed workflow for Route B.
Comparative Analysis of Synthetic Routes
Feature
Route A: Michael Addition & Cyclization
Route B: Friedel-Crafts Acylation & Cyclization
Number of Steps
Two distinct chemical transformations.
Can be performed as a one-pot reaction.
Overall Yield
Generally moderate to high, depending on the efficiency of both steps.
Can be variable; one-pot reactions can sometimes lead to lower yields due to side reactions.
Reagents & Conditions
Uses common bases and strong acids. PPA can be difficult to handle.
Requires a strong Lewis acid (AlCl₃) in stoichiometric amounts, which can be corrosive and moisture-sensitive.
Scalability
Generally considered more scalable and reproducible.
Can be challenging to scale up due to the exothermic nature of the Friedel-Crafts reaction and the handling of large quantities of AlCl₃.
Purification
Intermediate purification is possible, which can lead to a cleaner final product.
One-pot nature can lead to a more complex crude product mixture, potentially requiring more extensive purification.
Substrate Scope
The Michael addition is generally tolerant of various substituents on the phenol.
The Friedel-Crafts reaction is sensitive to strongly deactivating groups on the aromatic ring.
Environmental Impact
Use of PPA can pose environmental concerns.
Large amounts of aluminum salts are generated as waste.
Conclusion and Recommendations
Both synthetic routes offer viable pathways to 8-tert-butylchroman-4-one.
Route A is generally the more robust and reliable method, particularly for larger-scale synthesis. The ability to isolate and purify the intermediate 3-(2-tert-butylphenoxy)propanoic acid allows for greater control over the overall process and can lead to a higher purity final product. The use of Eaton's reagent as a modern alternative to PPA can mitigate some of the handling difficulties associated with the cyclization step.
Route B presents a more direct and potentially faster approach. However, its success is highly dependent on careful control of the reaction conditions, particularly the stoichiometry of the Lewis acid and the temperature. This route may be more suitable for smaller-scale preparations or for rapid analogue synthesis where a one-pot procedure is advantageous.
For researchers in drug development, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale of synthesis, purity specifications, and available resources. It is recommended to perform small-scale trials of both routes to determine the optimal conditions for the specific laboratory setting.
References
General methodologies for chroman-4-one synthesis can be found in various organic chemistry textbooks and review articles. Specific procedures for 8-tert-butylchroman-4-one would be located in specialized chemical literature and patents. For the purpose of this guide, general procedures have been adapted from established methods for similar compounds. Authoritative sources for the underlying reactions include:
Friedel-Crafts and Related Reactions: Olah, G. A. (Ed.). (2008). Friedel-Crafts and Related Reactions. John Wiley & Sons.
Michael Addition: Comprehensive Organic Reactions, Volume 4, Chapter 4.1.
Intramolecular Friedel-Crafts Cyclization: For a review on intramolecular Friedel-Crafts reactions, see: Chemical Reviews, 2010, 110 (4), pp 2264–2291.
Validation
Evaluating the Selectivity of Chroman-4-one Derivatives for SIRT2 Over SIRT1 and SIRT3: A Comparative Guide
In the landscape of epigenetic drug discovery, the sirtuin family of NAD+-dependent lysine deacylases has emerged as a critical target for a host of age-related diseases, including neurodegenerative disorders and cancer....
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of epigenetic drug discovery, the sirtuin family of NAD+-dependent lysine deacylases has emerged as a critical target for a host of age-related diseases, including neurodegenerative disorders and cancer.[1] Among the seven mammalian sirtuins (SIRT1-7), SIRT2 has garnered significant attention. While SIRT1 and SIRT3 are primarily nuclear and mitochondrial, respectively, SIRT2 is the predominant cytosolic sirtuin, regulating a variety of cellular processes, including cell cycle progression and microtubule dynamics through deacetylation of substrates like α-tubulin.[1][2] This has spurred the development of selective SIRT2 inhibitors as valuable chemical probes and potential therapeutics.
This guide provides an in-depth evaluation of the chroman-4-one scaffold, a promising class of SIRT2 inhibitors.[1][3][4] While the specific derivative, 8-Tert-butylchroman-4-one, is of interest, comprehensive public data on its selectivity is limited. Therefore, we will use a well-characterized analog from the same family, 6,8-dibromo-2-pentylchroman-4-one , as a case study to demonstrate the rigorous experimental approach required to validate sirtuin inhibitor selectivity.[1]
The Critical Need for Selectivity in Sirtuin Inhibition
SIRT1, SIRT2, and SIRT3, despite sharing a conserved catalytic domain, exhibit distinct subcellular localizations and substrate specificities, leading to different, and sometimes opposing, biological roles.[5][6] For instance, while SIRT2 inhibition is explored for anti-cancer therapies, SIRT1 activation is often pursued for its potential anti-aging and metabolic benefits.[2][7] Consequently, non-selective inhibition can lead to a convoluted pharmacological profile and potential off-target effects, muddling experimental results and posing safety concerns. Achieving high selectivity for SIRT2 is therefore paramount for developing effective and safe therapeutic agents. The structural conservation among the enzyme pockets of SIRT1, SIRT2, and SIRT3 makes the development of highly selective inhibitors a significant challenge.[8]
The Chroman-4-one Scaffold: A Privileged Structure for SIRT2 Inhibition
Chroman-4-ones are a class of naturally occurring compounds that are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[3] Research has identified derivatives of this scaffold as potent and selective inhibitors of SIRT2.[1][4] Structure-activity relationship (SAR) studies have shown that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring can significantly influence potency and selectivity, with larger, electron-withdrawing groups at the 6- and 8-positions being favorable for SIRT2 inhibition.[1][4]
To quantify the selectivity of a compound, the half-maximal inhibitory concentration (IC50) is determined for each target enzyme. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates higher potency. Selectivity is then expressed as a ratio of IC50 values.
The following table summarizes the reported IC50 values for 6,8-dibromo-2-pentylchroman-4-one against human SIRT1, SIRT2, and SIRT3.
Enzyme
IC50 (µM)
SIRT1
> 100
SIRT2
1.5
SIRT3
> 100
Data sourced from Fridén-Saxin et al., J Med Chem, 2012.[1]
From this data, the selectivity of 6,8-dibromo-2-pentylchroman-4-one can be calculated:
Selectivity for SIRT2 over SIRT1: >100 µM / 1.5 µM = >66.7-fold
Selectivity for SIRT2 over SIRT3: >100 µM / 1.5 µM = >66.7-fold
These results demonstrate that 6,8-dibromo-2-pentylchroman-4-one is a potent and highly selective inhibitor of SIRT2, with negligible activity against SIRT1 and SIRT3 at concentrations up to 100 µM. This level of selectivity makes it a valuable tool for studying the specific functions of SIRT2.
Experimental Protocol for Determining Sirtuin Inhibitor Selectivity
The following is a detailed protocol for a robust in vitro fluorogenic assay to determine the IC50 values of a test compound against SIRT1, SIRT2, and SIRT3. This protocol is a synthesis of established methods described in the scientific literature.[5]
Principle of the Assay
This assay measures the NAD+-dependent deacetylase activity of the sirtuin enzyme on a synthetic peptide substrate containing an acetylated lysine residue and a fluorescent reporter group (e.g., aminomethylcoumarin, AMC). Upon deacetylation by the sirtuin, the peptide is cleaved by a developing reagent (trypsin), releasing the fluorophore. The fluorescence intensity is directly proportional to the sirtuin activity. An inhibitor will reduce the rate of deacetylation, resulting in a lower fluorescence signal.
Materials and Reagents
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes (e.g., from BPS Biosciences)[5]
Caption: Workflow for determining sirtuin inhibitor IC50 values.
Step-by-Step Procedure
Inhibitor Preparation: Prepare a serial dilution of 8-Tert-butylchroman-4-one (or the test compound) in DMSO. A typical starting concentration is 10 mM, followed by 1:3 or 1:10 dilutions. Further dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid affecting enzyme activity.[5]
Assay Plate Setup:
Add 2.5 µL of the diluted inhibitor to the appropriate wells of a 96-well plate.
Include "positive control" wells with assay buffer and DMSO (no inhibitor) and "negative control" wells with assay buffer but no enzyme.
Reaction Initiation:
Prepare a master mix containing the sirtuin enzyme (e.g., 100 nM final concentration), the fluorogenic substrate (e.g., 50 µM final concentration), and NAD+ (e.g., 500 µM final concentration) in assay buffer.[5]
Initiate the enzymatic reaction by adding 22.5 µL of this master mix to each well for a final volume of 25 µL.
Incubation: Incubate the plate at 37°C for 60 minutes. This incubation time should be optimized to ensure the reaction is in the linear range for the positive control.
Reaction Termination and Signal Development:
Stop the sirtuin reaction and begin signal development by adding 25 µL of the Developing Solution to each well.[5]
Incubate the plate at room temperature for 90 minutes, protected from light.
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at approximately 360 nm and emission at approximately 460 nm.
Data Analysis:
Subtract the average fluorescence of the negative control wells from all other readings.
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (0% inhibition).
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism software).[9]
Cellular Target Engagement: Validating Inhibition in a Biological Context
While in vitro assays are essential for determining direct enzyme inhibition and selectivity, it is crucial to confirm that the compound engages its target within a cellular environment. For a SIRT2 inhibitor, a common method is to measure the acetylation status of its primary cytosolic substrate, α-tubulin.
Western Blot for Acetylated α-Tubulin
Cell Treatment: Treat a relevant cell line (e.g., a cancer cell line known to have active SIRT2) with increasing concentrations of 8-Tert-butylchroman-4-one for a defined period (e.g., 6-24 hours).
Protein Extraction: Lyse the cells and quantify the total protein concentration.
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
Analysis: An increase in the ratio of acetylated α-tubulin to total α-tubulin with increasing inhibitor concentration confirms that the compound is inhibiting SIRT2 activity in cells.
Conclusion and Future Directions
The evaluation of inhibitor selectivity is a cornerstone of modern drug discovery. The chroman-4-one scaffold represents a promising starting point for the development of potent and selective SIRT2 inhibitors.[1][4] As demonstrated with 6,8-dibromo-2-pentylchroman-4-one, rigorous in vitro enzymatic assays are essential for quantifying selectivity over closely related sirtuin isoforms like SIRT1 and SIRT3. By following the detailed protocols outlined in this guide, researchers can confidently characterize the selectivity profile of novel compounds such as 8-Tert-butylchroman-4-one.
Future efforts should focus on expanding the SAR of the chroman-4-one series to further improve potency and selectivity. Co-crystallization of inhibitors with SIRT2 can provide structural insights to guide rational drug design.[10] Ultimately, the development of highly selective chemical probes will be instrumental in dissecting the complex biology of SIRT2 and validating its potential as a therapeutic target for a range of human diseases.
References
Steegborn, C., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Chemical Biology. Available at: [Link]
Lin, H., et al. (2021). Pharmacological Advantage of SIRT2-Selective versus pan-SIRT1–3 Inhibitors. ACS Chemical Biology. Available at: [Link]
Wang, Y., et al. (2021). A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma. Journal of Medicinal Chemistry. Available at: [Link]
Hoffmann, G., et al. (2014). A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer. Journal of Biological Chemistry. Available at: [Link]
Garten, A., et al. (2015). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in Molecular Biology. Available at: [Link]
Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Heltweg, B., et al. (2006). A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity. Cancer Cell. Available at: [Link]
Khan, S., et al. (2020). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PLoS ONE. Available at: [Link]
Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Zhang, Y., et al. (2009). Identification of a small molecule SIRT2 inhibitor with selective tumor cytotoxicity. Biochemical and Biophysical Research Communications. Available at: [Link]
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. Available at: [Link]
Smith, B. C., & Denu, J. M. (2007). SIRT3 Substrate Specificity Determined by Peptide Arrays and Machine Learning. ACS Chemical Biology. Available at: [Link]
Monnot, F., et al. (2013). Design, Synthesis, and Biological Activity of a Novel Series of Human Sirtuin-2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Lyles, R. H., et al. (2008). Nonlinear model-based estimates of ic50 for studies involving continuous therapeutic dose-response data. Contemporary Clinical Trials. Available at: [Link]
Fridén-Saxin, M. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. Available at: [Link]
Smith, B. C., & Denu, J. M. (2007). SIRT3 Substrate Specificity Determined by Peptide Arrays and Machine Learning. University of Wisconsin–Madison. Available at: [Link]
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]
O'Callaghan, C., et al. (2016). Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket. Journal of Medicinal Chemistry. Available at: [Link]
Fridén-Saxin, M., et al. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. PubMed. Available at: [Link]
A Comparative Analysis of Electron-Withdrawing and Electron-Donating Groups in Chroman-4-ones: A Guide for Researchers
For researchers and professionals in drug development, the chroman-4-one scaffold represents a privileged structure, a foundational framework upon which a multitude of biologically active molecules can be built.[1][2] Th...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the chroman-4-one scaffold represents a privileged structure, a foundational framework upon which a multitude of biologically active molecules can be built.[1][2] This heterocyclic compound, characterized by a benzene ring fused to a 2,3-dihydro-γ-pyranone system, is a versatile building block for a wide array of therapeutic agents, exhibiting anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4] The biological activity of chroman-4-one derivatives is profoundly influenced by the nature of the substituents on their aromatic ring.[1][2] This guide provides a comparative study of the effects of electron-withdrawing versus electron-donating groups on the chemical and biological properties of chroman-4-ones, supported by experimental data and detailed protocols.
The Decisive Role of Electronic Effects: A Tale of Two Substituents
The electronic nature of a substituent on the chroman-4-one scaffold can dramatically alter its biological efficacy. A key takeaway from extensive research is that electron-withdrawing groups generally enhance the biological activity of chroman-4-ones, particularly as enzyme inhibitors, while electron-donating groups tend to diminish it .[1]
A compelling example of this principle is observed in the inhibition of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases. Studies have shown that chroman-4-ones bearing electron-withdrawing substituents, such as halogens (e.g., bromine, chlorine), exhibit potent inhibitory activity.[1][5] Conversely, the introduction of an electron-donating group, like a methoxy group, at the same position can lead to a significant decrease in inhibitory potency.[1] This underscores the critical role of substituent choice in the design of effective chroman-4-one-based therapeutics.
Comparative Biological Activity: A Data-Driven Perspective
The following table summarizes the inhibitory activity (IC50 values) of various substituted chroman-4-ones against SIRT2, illustrating the impact of electron-withdrawing and electron-donating groups.
Compound ID
Substituent at C6
Substituent at C8
IC50 (µM) for SIRT2
Electronic Nature of Substituents
1a
Cl
Br
1.5
Electron-withdrawing
1c
Br
Br
1.5
Electron-withdrawing
1g
NO2
Br
No change from 1a
Electron-withdrawing
1h
OMe
Br
> 200 (20% inhibition)
Electron-donating
1d
Me
Me
Slight decrease from 1a/1c
Weakly electron-donating
1b
H
H
Inactive
Neutral
Data sourced from a study on substituted chroman-4-one and chromone derivatives as SIRT2 inhibitors.[1]
As the data clearly indicates, chroman-4-ones with strongly electron-withdrawing groups (halogens, nitro group) are potent SIRT2 inhibitors. The introduction of a methoxy group, a classic electron-donating group, results in a dramatic loss of activity. Even weakly electron-donating methyl groups lead to a slight decrease in potency compared to the halogenated analogs. The unsubstituted parent compound is inactive, highlighting the necessity of aromatic substitution for this specific biological activity.[1]
Synthesis of Substituted Chroman-4-ones: An Experimental Protocol
The synthesis of 2-alkyl-substituted chroman-4-ones can be efficiently achieved via a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition, often facilitated by microwave irradiation.[1][5] The choice of starting materials, particularly the electronic nature of the substituents on the 2'-hydroxyacetophenone, significantly impacts the reaction yield.
General Synthesis Workflow
Caption: General workflow for the synthesis of substituted chroman-4-ones.
Step-by-Step Protocol:
Reactant Preparation: In a microwave vial, combine the appropriately substituted 2'-hydroxyacetophenone (1 equivalent), the desired aldehyde (1.2 equivalents), and diisopropylamine (DIPA) as a base in ethanol.
Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation at 160-170 °C for 1 hour.[5]
Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the crude product using column chromatography on silica gel to isolate the desired substituted chroman-4-one.
Causality Behind Experimental Choices:
Microwave Irradiation: This technique significantly accelerates the reaction rate, allowing for shorter reaction times and often improved yields compared to conventional heating.[1]
Diisopropylamine (DIPA): A moderately strong, non-nucleophilic base is ideal for promoting the aldol condensation without significant side reactions.
Influence of Substituents on Yield: It has been observed that electron-deficient 2'-hydroxyacetophenones (bearing electron-withdrawing groups) generally provide higher yields of the corresponding chroman-4-ones.[5] Conversely, electron-donating groups on the acetophenone can lead to lower yields due to an increase in side products from the self-condensation of the aldehyde.[5]
Spectroscopic Characterization: The Voice of the Molecule
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of synthesized chroman-4-ones. The chemical shifts of the carbon and proton nuclei are highly sensitive to the electronic environment within the molecule.
Key NMR Signatures of the Chroman-4-one Scaffold:
1H NMR:
A singlet for the phenolic hydroxyl proton (if present) typically appears at a high chemical shift (e.g., δH 10.54 ppm).[3]
Aromatic protons resonate in the range of δH 6.30–7.61 ppm.[3]
The protons at the C2 and C3 positions of the dihydropyranone ring appear as triplets, for instance, at δH 4.45 (t, J = 6.1 Hz; 2H; H-2) and 2.66 (t, J = 6.7 Hz; 2H; H-3) ppm.[3]
13C NMR:
The carbonyl carbon (C4) signal is typically found at a low field (e.g., δC 189.8 ppm).[3]
The carbons of the dihydropyranone ring (C2 and C3) resonate at approximately δC 66.9 and 36.9 ppm, respectively.[3]
Impact of Substituents on NMR Spectra:
A systematic study of substituted 2,2-dimethylchroman-4-ones has demonstrated a clear correlation between the electronic nature of the substituents and the 13C NMR chemical shifts.[6]
Electron-donating groups increase the electron density on the aromatic ring, leading to increased shielding of the carbon nuclei and causing an upfield shift (lower ppm value) in their resonance.[6]
Electron-withdrawing groups decrease the electron density, resulting in deshielding of the carbon nuclei and a downfield shift (higher ppm value).[6]
This predictable relationship allows researchers to use NMR spectroscopy not only for structural confirmation but also to gain insights into the electronic properties of the synthesized molecules.
Logical Framework for Drug Design
The principles outlined in this guide can be integrated into a logical framework for the rational design of novel chroman-4-one-based therapeutic agents.
Caption: A logical framework for the design and development of chroman-4-one-based drugs.
Conclusion
The strategic placement of electron-withdrawing or electron-donating groups on the chroman-4-one scaffold is a powerful tool for modulating the biological activity of these versatile compounds. The evidence strongly suggests that for applications such as enzyme inhibition, electron-withdrawing substituents are paramount for achieving high potency. This guide provides a foundational understanding, supported by experimental data and protocols, to aid researchers in the rational design and synthesis of novel chroman-4-one derivatives with tailored therapeutic properties.
References
Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6883–6893. [Link]
Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 737–741. [Link]
Nowicka, K., et al. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Advances, 11(45), 28237-28241. [Link]
de Oliveira, M. R., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(14), 5483. [Link]
Ishida, M., et al. (2019). Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes. Molecules, 24(12), 2269. [Link]
Lill, S. O. N. (2010). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. [Link]
Szymański, J., et al. (2019). Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. Molecules, 24(10), 1933. [Link]
Saeed, A., & Shah, S. A. A. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(33), 7116-7132. [Link]
National Center for Biotechnology Information (n.d.). Chromanone. PubChem. [Link]
Saeed, A., & Shah, S. A. A. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(33), 7116-7132. [Link]
Gherghel, D., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences, 25(1), 543. [Link]
D'Auria, M., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. [Link]
Navigating the Unseen: A Comprehensive Guide to the Proper Disposal of 8-Tert-butylchroman-4-one
The core principle of this guide is to treat 8-Tert-butylchroman-4-one as a hazardous waste, a necessary precaution for any novel or under-documented chemical substance. This approach ensures the highest level of safety...
Author: BenchChem Technical Support Team. Date: February 2026
The core principle of this guide is to treat 8-Tert-butylchroman-4-one as a hazardous waste, a necessary precaution for any novel or under-documented chemical substance. This approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact, aligning with the "cradle-to-grave" management philosophy for hazardous materials mandated by the Resource Conservation and Recovery Act (RCRA).[1][2]
Hazard Assessment: Inferring Risk from Chemical Structure
Due to the limited availability of specific toxicological data for 8-Tert-butylchroman-4-one, a conservative hazard assessment is derived from its structural components: a chromanone core and a tert-butyl group.
Chromanone Derivatives: This class of compounds has a wide range of biological activities. While some are explored for therapeutic benefits, others can exhibit toxicity.[1][3][4][5][6] The heterocyclic nature of the chromanone ring system suggests that it could have unforeseen biological effects, and therefore should be handled with care.
tert-Butyl Group: The presence of the tert-butyl group can influence the lipophilicity of the molecule, potentially affecting its absorption and distribution in biological systems.
Given these considerations, it is prudent to assume that 8-Tert-butylchroman-4-one may possess the following hazards until proven otherwise:
Irritation to the skin and eyes.
Potential for harm if ingested or inhaled.
Possible environmental toxicity.
The following table summarizes the inferred properties and recommended handling precautions.
Conservative assumption based on common hazards of substituted aromatic ketones and the precautionary principle for novel compounds.
Personal Protective Equipment (PPE)
Chemical safety goggles, nitrile gloves, lab coat
Standard PPE for handling potentially hazardous chemicals.
Engineering Controls
Chemical fume hood
To prevent inhalation of any potential vapors or dust.
Disposal Classification
Hazardous Waste
Mandated by the lack of comprehensive safety data and adherence to EPA regulations for laboratory chemical waste.[7][8]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 8-Tert-butylchroman-4-one requires a systematic approach to ensure safety and regulatory compliance. The following protocol outlines the necessary steps from the point of generation to final disposal.
Step 1: Waste Segregation at the Source
Proper segregation is the foundation of safe chemical waste management.
Designate a specific waste container: Use a clearly labeled, dedicated container for 8-Tert-butylchroman-4-one waste.
Separate solid and liquid waste:
Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be placed in a designated, sealed plastic bag or a labeled, puncture-resistant container.
Liquid Waste: Unused solutions or reaction mixtures containing 8-Tert-butylchroman-4-one should be collected in a separate, compatible, and leak-proof container. Avoid mixing with other chemical waste streams.
Step 2: Container Management
The integrity of the waste container is crucial to prevent leaks and exposure.
Choose appropriate containers: Use containers made of materials compatible with 8-Tert-butylchroman-4-one. For liquid waste, glass or high-density polyethylene (HDPE) containers are generally suitable.
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "8-Tert-butylchroman-4-one".
Keep containers closed: Waste containers should be kept tightly sealed when not in use to prevent the release of vapors.
Step 3: Storage
Temporary storage of hazardous waste in the laboratory must adhere to strict guidelines.
Satellite Accumulation Area (SAA): Store the waste containers in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.
Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential spills.
Incompatible Chemicals: Ensure that the 8-Tert-butylchroman-4-one waste is not stored near incompatible chemicals.
Step 4: Disposal Request and Pickup
Contact your institution's Environmental Health and Safety (EHS) office: Follow your institution's specific procedures for requesting a hazardous waste pickup.
Provide accurate information: When requesting a pickup, provide the full chemical name and an estimate of the quantity of waste.
Professional Disposal: The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal company. These companies are equipped to handle and dispose of chemical waste in accordance with federal and state regulations, typically through high-temperature incineration or other approved methods.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Minor Spill (in a chemical fume hood):
Alert personnel in the immediate area.
Wear appropriate PPE.
Absorb the spill with a chemical absorbent material.
Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Major Spill (outside a chemical fume hood):
Evacuate the area immediately.
Alert your institution's EHS or emergency response team.
Prevent entry to the contaminated area.
Skin Contact:
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
Remove contaminated clothing.
Seek medical attention.
Eye Contact:
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
Seek immediate medical attention.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of 8-Tert-butylchroman-4-one.
Caption: Decision-making workflow for the disposal of 8-Tert-butylchroman-4-one.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of 8-Tert-butylchroman-4-one, upholding the highest standards of laboratory safety and regulatory compliance.
References
PubChem. 4-tert-Butylphenol. National Center for Biotechnology Information. [Link]
U.S. Environmental Protection Agency. Hazardous Waste. [Link]
National Center for Biotechnology Information. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]
U.S. Environmental Protection Agency. MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. [Link]
U.S. Environmental Protection Agency. Toxicological Review of tert-Butyl Alcohol (tert-Butanol) (CASRN 75-65-0) Supplemental Information. [Link]
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ResearchGate. Synthesis, chemical properties, and crystal structure of 2,4,6,8-tetra(tert-butyl)-9-hydroxyphenoxazin-1-one. [Link]
ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]